DTME
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWDRVQIYUSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222136 | |
| Record name | Dithiobis(N-ethylmaleimide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71865-37-7 | |
| Record name | Dithiobis(N-ethylmaleimide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiobis(N-ethylmaleimide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-maleimidoethyl) Disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dithiobismaleimidoethane (DTME) in Proteomics: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and developing targeted therapeutics. Dithiobismaleimidoethane (DTME) has emerged as a powerful tool in the proteomics arsenal (B13267) for elucidating these intricate networks. This in-depth guide explores the core principles, applications, and methodologies associated with the use of this compound in proteomics.
Introduction to Dithiobismaleimidoethane (this compound)
Dithiobismaleimidoethane (this compound) is a homobifunctional cross-linking agent widely used in proteomics to study protein-protein interactions. Its chemical structure features two maleimide (B117702) groups at either end of a spacer arm that contains a central disulfide bond. This unique design allows this compound to covalently link proteins that are in close proximity, effectively "freezing" transient or weak interactions for subsequent analysis.
The maleimide groups specifically and efficiently react with sulfhydryl groups (-SH) of cysteine residues, forming stable thioether bonds. The key feature of this compound is its cleavable nature. The disulfide bond within the spacer arm can be readily cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a significant advantage in mass spectrometry-based proteomics, as it allows for the separation of cross-linked proteins and simplifies data analysis. This compound is also cell membrane permeable, enabling in-vivo cross-linking studies.
Core Applications in Proteomics
The primary application of this compound in proteomics is the identification and characterization of protein-protein interactions . By covalently linking interacting proteins, this compound facilitates their co-purification and subsequent identification by mass spectrometry. This is particularly valuable for:
-
Mapping protein interaction networks: this compound can be used to capture a snapshot of the protein interactome within a cell or a specific cellular compartment under particular conditions.
-
Validating suspected interactions: Researchers can use this compound to confirm hypothetical protein-protein interactions identified through other techniques like yeast two-hybrid or co-immunoprecipitation.
-
Studying the topology of protein complexes: The known spacer arm length of this compound provides a distance constraint between the cross-linked cysteine residues, offering low-resolution structural information about the arrangement of subunits within a protein complex.
-
Investigating dynamic protein interactions: By applying this compound at different time points or under various stimuli, researchers can study the dynamics of protein complex formation and dissociation.
Quantitative Data Summary
The efficiency of this compound cross-linking is influenced by several factors, including the concentration of the proteins and the cross-linker, the reaction buffer composition, and the incubation time and temperature. While optimal conditions should be empirically determined for each specific system, the following table provides a summary of key quantitative parameters for this compound.
| Parameter | Value | Notes |
| Spacer Arm Length | 13.3 Å | This defines the maximum distance between the sulfhydryl groups of two cysteine residues that can be cross-linked. |
| Molecular Weight | 312.36 g/mol | |
| Reactivity | Sulfhydryl groups (Cysteine) | Highly specific for sulfhydryl groups at pH 6.5-7.5. Reactivity with primary amines can occur at pH > 7.5. |
| Cleavability | Reducible Disulfide Bond | Cleaved by reducing agents like DTT or TCEP. |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Must be dissolved in an organic solvent before being added to the aqueous reaction mixture. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound in proteomics.
General Workflow for this compound Cross-Linking and Mass Spectrometry Analysis
General workflow for this compound cross-linking experiments.
Detailed Protocol for In Vitro Protein Cross-Linking with this compound
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 µM. The buffer should be free of primary amines and sulfhydryl-containing compounds.
-
Dithiobismaleimidoethane (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 50 mM L-cysteine)
-
Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)
-
Non-reducing sample buffer for SDS-PAGE
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 10-20 mM.
-
Cross-Linking Reaction:
-
To your protein sample, add the this compound stock solution to achieve a final concentration typically in the range of 25-500 µM. The optimal concentration should be determined empirically by performing a concentration titration. A good starting point is a 20 to 50-fold molar excess of this compound over the protein concentration.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may need to be determined experimentally.
-
-
Quench the Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
To analyze the cross-linking products, mix aliquots of the quenched reaction with both reducing and non-reducing SDS-PAGE sample buffers.
-
Heat the samples and load them onto a polyacrylamide gel.
-
Run the gel and visualize the protein bands by Coomassie staining or Western blotting. In the non-reducing lane, the appearance of higher molecular weight bands compared to the protein monomer indicates successful cross-linking. These higher molecular weight bands should be absent or significantly reduced in the reducing lane due to the cleavage of the disulfide bond in this compound.
-
Protocol for Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Cross-linked and quenched protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation and Reduction:
-
To the cross-linked protein sample, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds, including the one in the this compound linker.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 55 mM and incubate for 20-30 minutes in the dark at room temperature to alkylate the free sulfhydryl groups.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final pH of ~2-3.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis Workflow
The analysis of mass spectrometry data from this compound cross-linking experiments requires specialized software that can identify cross-linked peptides.
Data analysis workflow for this compound cross-linked samples.
The general steps involved are:
-
Peak List Generation: The raw mass spectrometry data is converted into a peak list format.
-
Database Search: A specialized cross-link search engine (e.g., pLink, MeroX, Kojak) is used to search the peak lists against a protein sequence database. The software considers the mass of the this compound cross-linker (in its cleaved form) and searches for pairs of peptides that are linked.
-
False Discovery Rate (FDR) Estimation: The search results are filtered to a specific FDR (typically 1-5%) to ensure the confidence of the identified cross-links.
-
Data Interpretation: The identified cross-links are then used to infer protein-protein interactions and to map the interaction sites. The results can be visualized on protein structures or as interaction networks.
Conclusion
Dithiobismaleimidoethane is a versatile and valuable tool for researchers in proteomics and drug development. Its ability to capture and identify protein-protein interactions, coupled with its cleavable nature that simplifies mass spectrometry analysis, makes it an indispensable reagent for mapping the complex web of interactions that govern cellular function. By following the detailed protocols and understanding the data analysis workflow outlined in this guide, researchers can effectively leverage the power of this compound to gain deeper insights into their biological systems of interest.
The Core Mechanism of DTME: A Technical Guide to a Reversible Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Dithiobis(maleimidoethane) (DTME) is a homobifunctional crosslinking reagent widely utilized in the fields of biochemistry, molecular biology, and drug development for the covalent linkage of molecules containing sulfhydryl groups.[1][2] Its defining characteristic is the presence of a central disulfide bond within its spacer arm, which renders the crosslink cleavable under reducing conditions.[1][2][3][4] This attribute makes this compound an invaluable tool for studying protein-protein interactions, characterizing protein structures, and developing bioconjugates.[2][5][6] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental considerations, and a summary of its key properties.
Mechanism of Action: A Two-Step Process
The crosslinking activity of this compound is centered around the reactivity of its two terminal maleimide (B117702) groups towards sulfhydryl (-SH) groups, typically found in the cysteine residues of proteins.[1][3][4] The reaction proceeds via a specific and efficient mechanism, primarily at a pH range of 6.5-7.5.[1]
Step 1: Nucleophilic Attack and Thioether Bond Formation
The process begins with the nucleophilic attack of a sulfhydryl group on the carbon-carbon double bond of one of the maleimide rings. This reaction results in the formation of a stable, covalent thioether linkage.[1] The reaction is highly specific for sulfhydryls within the optimal pH range; reactivity towards primary amines is significantly lower, approximately 1000 times slower at pH 7.[1]
Step 2: Crosslinking via the Second Maleimide Group
As a homobifunctional crosslinker, this compound possesses a second maleimide group at the opposite end of its spacer arm. This group can then react with a second sulfhydryl-containing molecule, resulting in the formation of a covalent crosslink between the two molecules.
Reversibility: The Cleavable Disulfide Bridge
A key feature of this compound is the reversibility of the crosslink, which is facilitated by the disulfide bond within its spacer arm.[1][3][4] This allows for the separation of the crosslinked molecules under mild reducing conditions, which is particularly useful for applications such as affinity purification and mass spectrometry analysis of protein complexes.
The cleavage is typically achieved by treating the crosslinked product with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3] This process reduces the disulfide bond, breaking the covalent link between the two molecules and regenerating the sulfhydryl groups on each molecule, with the this compound spacer arm now present as two separate fragments attached to each molecule.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 312.37 g/mol | [3][7] |
| Spacer Arm Length | 13.3 Å | [2][3][4] |
| Reactive Groups | Maleimide (at both ends) | [2] |
| Target Functional Group | Sulfhydryl (-SH) | [2] |
| Optimal pH for Reaction | 6.5 - 7.5 | [1] |
| Cleavage Agent | Reducing agents (e.g., DTT, TCEP) | [1][2][3][4] |
| Solubility | Water-insoluble (dissolve in DMSO or DMF) | [2][3][4] |
| Cell Membrane Permeable | Yes | [3][4] |
Experimental Protocols
A generalized experimental workflow for using this compound to crosslink two proteins is outlined below. The optimal conditions, including protein and crosslinker concentrations, should be determined empirically for each specific application.
Detailed Methodologies
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein(s) to be crosslinked in a suitable conjugation buffer (e.g., phosphate, borate, or HEPES) at a pH between 6.5 and 7.5.[1][8] A typical protein concentration is 0.1 mM.[1] Ensure the buffer is free of primary amines and sulfhydryls.
-
This compound Stock Solution: this compound is not readily soluble in aqueous solutions and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[3][4]
2. Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution. A two- to three-fold molar excess of the crosslinker over the protein is generally recommended to achieve sufficient conjugation.[1] The final concentration of the organic solvent should be kept low (typically below 10-15%) to avoid protein denaturation, unless protein solubility is not a concern.[1]
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1]
3. Quenching and Purification (Optional):
-
The reaction can be stopped by adding a small molecule containing a sulfhydryl group (e.g., 2-mercaptoethanol (B42355) or DTT) to consume any unreacted this compound.
-
Excess, non-reacted crosslinker can be removed by methods such as dialysis or desalting.[1]
4. Cleavage of Crosslinks:
-
To cleave the disulfide bond in the this compound spacer arm, treat the crosslinked sample with a reducing agent.[1] A typical procedure involves incubation with 10-100 mM DTT or TCEP.[1] For analysis by SDS-PAGE, heating the sample for 5 minutes in a standard reducing sample buffer is usually sufficient to cleave the crosslinks.[1]
Important Considerations
-
pH Control: Maintaining the pH between 6.5 and 7.5 is critical for the specific reaction of maleimides with sulfhydryls.[1] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the hydrolysis of the maleimide group to a non-reactive maleamic acid can occur.[1]
-
Hydrolysis: Aqueous solutions of this compound are not stable over long periods due to the potential for hydrolysis of the maleimide ring. Therefore, it is recommended to prepare the this compound stock solution fresh for each experiment.[1]
-
Introduction of Sulfhydryl Groups: For molecules that lack free sulfhydryl groups, these can be introduced through chemical modification of primary amines using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (B1205332) (Traut's Reagent).[1]
Applications in Research and Development
The unique properties of this compound make it a versatile tool for a variety of applications, including:
-
Probing Protein Structure and Oligomerization: By crosslinking nearby sulfhydryl groups, this compound can be used to gain insights into the quaternary structure of proteins.[2]
-
Studying Protein-Protein Interactions: this compound can capture transient or weak protein interactions for subsequent analysis.[5][6]
-
Bioconjugation and Drug Delivery: this compound is used to link proteins, peptides, or other biomolecules to create targeted drug delivery systems and other bioconjugates.[5][6]
-
Material Science: It is utilized in the synthesis of advanced materials such as hydrogels and nanomaterials for biomedical applications.[5][6]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound (dithio-bis-maleimidoethane) | 71865-37-7 [sigmaaldrich.com]
- 3. This compound Crosslinker - this compound - ProteoChem [proteochem.com]
- 4. 제품 [insung.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. labsolu.ca [labsolu.ca]
- 8. tools.thermofisher.com [tools.thermofisher.com]
The Sentinel's Bond: A Technical Guide to the Safe Handling and Application of the DTME Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the dithiobis(maleimidoethane) (DTME) crosslinking agent, a valuable tool in the interrogation of protein-protein interactions. This compound's unique properties—its sulfhydryl-reactivity, defined spacer arm, and cleavable disulfide bond—make it a powerful reagent for capturing transient and stable protein complexes. This document outlines the critical safety protocols, handling procedures, and detailed experimental methodologies requisite for the effective and safe use of this compound in the laboratory.
Safety and Handling of this compound
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on the general safety protocols for maleimide-containing compounds.
1.1. Hazard Identification and Personal Protective Equipment (PPE)
Maleimide (B117702) compounds are known to be potent thiol-reactive agents and can be irritating and sensitizing. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powdered form. Standard laboratory PPE is mandatory and includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat should be worn at all times.
1.2. Storage and Stability
This compound is sensitive to moisture and heat. To maintain its reactivity, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light.
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous stock solutions are not recommended due to the hydrolysis of the maleimide groups.
1.3. Spill Management and Disposal
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for chemical waste disposal. The spill area should be cleaned with an appropriate solvent. All this compound waste, including contaminated materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Physicochemical and Reactive Properties of this compound
A clear understanding of this compound's properties is crucial for its effective application in crosslinking experiments.
| Property | Value | References |
| Molecular Weight | 312.36 g/mol | [1] |
| CAS Number | 71865-37-7 | [1] |
| Spacer Arm Length | 13.3 Å | [1] |
| Chemical Formula | C₁₂H₁₂N₂O₄S₂ | [1] |
| Reactive Groups | Maleimide (at both ends) | [1] |
| Reactivity | Sulfhydryl groups (-SH) | [1] |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF); insoluble in water | [2] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein crosslinking studies. Optimization of reaction conditions, including protein and crosslinker concentrations, is often necessary for specific applications.
3.1. General Workflow for Protein Crosslinking and Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound crosslinking coupled with mass spectrometry.
Caption: A generalized workflow for identifying protein-protein interactions using this compound.
3.2. Protocol for In Vitro Protein Crosslinking with this compound
This protocol is designed for crosslinking purified proteins or protein complexes in solution.
Materials:
-
This compound Crosslinker
-
Anhydrous DMSO or DMF
-
Sulfhydryl-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5 or a thiol-containing compound like cysteine or β-mercaptoethanol)
-
Protein sample in a compatible buffer
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Prepare Protein Sample: Ensure the protein sample is in a sulfhydryl-free buffer at a suitable concentration (typically 0.1-2 mg/mL).
-
Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Incubation times and temperatures may require optimization.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
3.3. Protocol for Cleavage of this compound Crosslinks
The disulfide bond in the this compound spacer arm can be cleaved to reverse the crosslink, which is useful for identifying the individual crosslinked proteins.
Materials:
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
SDS-PAGE sample buffer
Procedure:
-
To your crosslinked sample, add a reducing agent to a final concentration of 20-100 mM.
-
Incubate the sample at 37-56°C for 30-60 minutes.
-
Analyze the sample by SDS-PAGE to observe the dissociation of the crosslinked complex into its constituent proteins.
Reaction Mechanism and Visualization
4.1. The Thiol-Maleimide Reaction
The crosslinking reaction of this compound is dependent on the reaction of its two maleimide groups with sulfhydryl groups present on cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.
Caption: The reaction of this compound with sulfhydryl groups and subsequent cleavage.
4.2. Safety Protocol Flowchart
Adherence to a strict safety protocol is paramount when working with this compound.
Caption: A flowchart outlining the key safety steps for handling this compound.
Conclusion
This compound is a versatile and powerful tool for the study of protein-protein interactions. Its well-defined spacer arm and cleavable nature provide researchers with the ability to capture and subsequently identify interacting protein partners. However, its reactivity necessitates a thorough understanding of and adherence to strict safety and handling protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively employ this compound to unravel the complex networks of protein interactions that govern cellular processes.
References
The Application of Dithiobis(maleimidoethane) (DTME) in Protein Interaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and characterizing these interactions, providing valuable insights into protein complex topology and dynamics.[1][2][3] Among the various cross-linking reagents available, dithiobis(maleimidoethane) (DTME) is a homobifunctional, thiol-reactive cross-linker that offers specific advantages for probing protein structures and interactions. This technical guide provides an in-depth review of the application of this compound in protein interaction studies, detailing experimental protocols, summarizing quantitative data, and illustrating its utility in elucidating signaling pathways.
This compound possesses two maleimide (B117702) groups at each end of a 13 Å spacer arm, which specifically react with sulfhydryl groups of cysteine residues. The disulfide bond within the spacer arm is cleavable by reducing agents, facilitating the identification of cross-linked peptides during mass spectrometry analysis. This feature simplifies data analysis and enhances the confidence in identified protein-protein interactions.
Core Principles of this compound Cross-Linking
The fundamental principle of this compound cross-linking involves the covalent linkage of cysteine residues in close proximity, thereby "capturing" interacting protein partners. The workflow typically involves the following key stages:
-
Cross-linking Reaction: Incubation of the protein sample with this compound to allow the formation of covalent bonds between spatially close cysteine residues.
-
Quenching: Termination of the cross-linking reaction.
-
Protein Denaturation, Reduction, and Alkylation: Preparation of the cross-linked protein mixture for enzymatic digestion.
-
Enzymatic Digestion: Cleavage of the protein into smaller peptides.
-
Enrichment of Cross-linked Peptides (Optional): Isolation of cross-linked peptides from the more abundant linear peptides.
-
Mass Spectrometry Analysis: Identification of the cross-linked peptides to reveal the interacting proteins and their sites of interaction.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in protein interaction studies. Below are generalized protocols for in vitro and in vivo cross-linking experiments.
In Vitro Cross-Linking of Purified Proteins/Complexes with this compound
This protocol is adapted from methodologies described for thiol-reactive cross-linkers.
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)
-
Dithiobis(maleimidoethane) (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound
-
Quenching solution (e.g., 2-mercaptoethanol, DTT, or L-cysteine)
-
Denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent (e.g., iodoacetamide)
-
Sequencing-grade trypsin
-
Mass spectrometer
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of thiol-containing reagents. The protein concentration should be optimized for the specific interaction being studied.
-
This compound Stock Solution: Prepare a fresh stock solution of this compound in DMSO or DMF at a concentration of 10-25 mM.
-
Cross-linking Reaction: Add the this compound stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding denaturation buffer.
-
Reduce disulfide bonds (including the one in this compound) by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration to below 1 M.
-
-
Trypsin Digestion: Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Cross-Linking with this compound
This protocol provides a general framework for cross-linking proteins within a cellular context.
Materials:
-
Cell culture expressing the protein(s) of interest
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO
-
Lysis buffer
-
Quenching solution (e.g., DTT or 2-mercaptoethanol)
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any interfering media components.
-
Cross-linking: Resuspend the cell pellet in PBS containing a final concentration of 0.1-1 mM this compound (from a fresh stock in DMSO). Incubate for 30 minutes at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding a quenching solution to the cell suspension.
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Further Processing: The resulting lysate can be subjected to immunoprecipitation to enrich for the protein of interest and its cross-linked partners, followed by SDS-PAGE and in-gel digestion, or directly processed for shotgun proteomics analysis as described in the in vitro protocol.
Quantitative Data in this compound-based Studies
| Interacting Proteins | Cross-linked Residues | Peptide Sequences | Cross-link Type | Abundance Ratio (Condition A vs. B) |
| Protein A - Protein B | Cys123 - Cys45 | K.ACC YSL...R - R.FGC T...K | Inter-protein | 2.5 |
| Protein A - Protein A | Cys56 - Cys89 | K.VC G...R - N.LC K...Q | Intra-protein | 1.2 |
| Protein C - Protein D | Cys78 - Cys101 | R.MC ...K - G.PC ...R | Inter-protein | 0.8 |
This table summarizes hypothetical quantitative cross-linking data. The abundance ratio indicates the change in the interaction under different experimental conditions (e.g., with and without a drug).
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate a typical experimental workflow for this compound cross-linking and a hypothetical signaling pathway elucidated using this technique.
This compound Cross-Linking Experimental Workflow
Signaling Complex Identified by this compound Cross-Linking
The following diagram illustrates a hypothetical signaling complex involving the Na/K-ATPase α1 subunit and the c-Src kinase, based on findings from studies utilizing thiol-reactive cross-linkers.[4] This demonstrates how this compound can be used to capture and identify components of a signaling pathway.
Applications in Drug Discovery and Development
This compound-based XL-MS can be a valuable tool in the drug discovery pipeline.
-
Target Identification and Validation: By identifying the binding partners of a drug target, this compound can help to validate its role in a particular signaling pathway and uncover potential off-target effects.
-
Mechanism of Action Studies: this compound can be used to study conformational changes in a protein or protein complex upon drug binding, providing insights into the drug's mechanism of action.
-
Mapping Drug Binding Sites: While not its primary application, information from cross-linking studies can sometimes provide spatial constraints that help to model the binding site of a small molecule.
Conclusion
Dithiobis(maleimidoethane) (this compound) is a specific and versatile cross-linking reagent for the study of protein-protein interactions. Its thiol-reactivity and cleavable spacer arm make it a valuable tool for XL-MS workflows. By providing detailed experimental protocols, illustrative data, and visualizations of its application, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of this compound to unravel the complexities of protein interaction networks. The continued application and development of this compound-based methodologies will undoubtedly contribute to a deeper understanding of cellular function and the development of novel therapeutics.
References
- 1. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Cleavable Crosslinkers: A Technical Guide to DTME and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and identify these interactions in their native cellular environment. A significant advancement in this field has been the development of cleavable crosslinkers, which introduce a selectively severable bond within the crosslinker spacer arm. This innovation has revolutionized XL-MS by simplifying data analysis and enhancing the confidence of identified interactions. This technical guide provides an in-depth exploration of the discovery and development of cleavable crosslinkers, with a particular focus on the sulfhydryl-reactive reagent, Dithiobis(succinimidyl propionate) (DTME).
The Advent of Cleavable Crosslinking
Traditional, non-cleavable crosslinkers permanently link interacting proteins, creating complex mixtures of crosslinked peptides after enzymatic digestion. The resulting tandem mass spectra are often challenging to interpret due to the presence of fragment ions from both peptides. To address this, cleavable crosslinkers were designed with linkages that can be broken under specific conditions, such as reduction, photo-irradiation, or changes in pH. This cleavage allows for the separation of the crosslinked peptides, simplifying their identification and increasing the accuracy of PPI mapping.
One of the earliest and most widely adopted strategies was the incorporation of a disulfide bond within the crosslinker's spacer arm. This disulfide bridge is stable under normal physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This principle is the foundation for disulfide-containing crosslinkers like this compound and its amine-reactive counterpart, Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent.
A Comparative Overview of Key Cleavable Crosslinkers
The selection of an appropriate crosslinker is critical for the success of an XL-MS experiment. Factors to consider include the reactivity of the functional groups, the length of the spacer arm, and the cleavability of the linker. The following table summarizes the quantitative properties of this compound and other commonly used cleavable crosslinkers.
| Crosslinker | Abbreviation | Reactive Group | Target Residue(s) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable Bond | Cleavage Condition |
| Dithiobis(succinimidyl propionate) | DSP | N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine) | 12.0 | 404.42 | Disulfide | Reducing agents (DTT, TCEP) |
| Dithiobismaleimidoethane | This compound | Maleimide | Sulfhydryls (Cysteine) | 13.3 | 312.37 | Disulfide | Reducing agents (DTT, TCEP) |
| Disuccinimidyl sulfoxide (B87167) | DSSO | N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine) | 10.1 | 388.35 | Sulfoxide | Gas-phase fragmentation (CID) |
| Disuccinimidyl dibutyric urea | DSBU | N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine) | 12.5 | 424.39 | Urea | Gas-phase fragmentation (CID) |
Experimental Protocols
General Workflow for Crosslinking Mass Spectrometry (XL-MS)
The overall workflow for an XL-MS experiment using a cleavable crosslinker involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for a typical cross-linking mass spectrometry experiment.
Detailed Protocol for In-Cell Crosslinking with this compound followed by Immunoprecipitation
This protocol describes the use of the membrane-permeable crosslinker this compound to stabilize protein-protein interactions within living cells, followed by immunoprecipitation to enrich for a specific protein of interest and its interacting partners.
Materials:
-
This compound (Dithiobismaleimidoethane)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 50 mM L-cysteine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer with a reducing agent)
-
Reducing agent (e.g., 100 mM DTT or 50 mM TCEP)
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
This compound Crosslinking:
-
Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in PBS to the desired final concentration (typically 0.2-2 mM).
-
Add the this compound/PBS solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Remove the crosslinking solution and add quenching buffer.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three times with wash buffer.
-
-
Elution and Cleavage:
-
To elute the crosslinked protein complexes, add elution buffer containing a reducing agent (e.g., 100 mM DTT) to the beads.
-
Incubate at 37°C for 30 minutes to cleave the disulfide bonds within the this compound crosslinker.
-
Alternatively, for SDS-PAGE analysis, resuspend the beads in 2x SDS-PAGE sample buffer containing a reducing agent and heat at 95°C for 5-10 minutes.
-
Collect the eluate for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Application in Elucidating Signaling Pathways: The Nicotinic Acetylcholine (B1216132) Receptor
Cleavable crosslinkers have been instrumental in mapping the intricate network of interactions within signaling pathways. For instance, chemical crosslinking has been used to study the dynamic changes in the interactome of the α7 nicotinic acetylcholine receptor (nAChR) upon nicotine (B1678760) activation. The following diagram illustrates a simplified representation of the nAChR signaling pathway, highlighting key protein interactions that can be investigated using crosslinking technologies.
Caption: Simplified nicotinic acetylcholine receptor signaling pathway.
Synthesis of a Cleavable Crosslinker: The Example of DiSPASO
While this compound is commercially available, understanding the synthesis of cleavable crosslinkers provides valuable insight into their design and functionality. A recently developed lysine-reactive, MS-cleavable crosslinker, DiSPASO, serves as an illustrative example of the synthetic strategies employed. The synthesis involves a multi-step process to generate a molecule with two reactive NHS esters, a cleavable sulfoxide bond, and an alkyne handle for enrichment.
Caption: General synthetic workflow for a cleavable crosslinker.
Future Perspectives and Conclusion
The development of cleavable crosslinkers has been a pivotal advancement in the field of proteomics, enabling more robust and confident identification of protein-protein interactions. The continuous innovation in crosslinker chemistry, including the introduction of new cleavable moieties, enrichment tags, and photo-activatable groups, promises to further expand the capabilities of XL-MS. These advancements will undoubtedly play a crucial role in unraveling the complexities of cellular protein networks and will be invaluable for drug discovery and development by providing detailed insights into the mechanism of action of therapeutic agents and identifying novel drug targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize cleavable crosslinkers like this compound in their quest to understand the intricate dance of proteins within the cell.
The Significance of DTME Spacer Arm Length: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. Chemical cross-linking, a technique that covalently links interacting amino acids, has emerged as a powerful tool for elucidating protein structure and function. Dithiobis(maleimidoethane) (DTME), a homobifunctional cross-linker, plays a crucial role in these investigations. This technical guide provides a comprehensive overview of the this compound spacer arm, its precise length, and the profound significance of this dimension in shaping experimental outcomes and driving scientific discovery.
This compound is characterized by its sulfhydryl-reactive maleimide (B117702) groups at both ends of a spacer arm. A key feature of this compound is the presence of a disulfide bond within its spacer arm, rendering the cross-link cleavable under reducing conditions. This reversibility is instrumental for downstream analytical techniques, particularly mass spectrometry-based proteomics. The defined length of the this compound spacer arm acts as a molecular ruler, providing critical distance constraints for modeling protein structures and complexes.
Quantitative Data on this compound and Comparative Cross-linkers
The precise length of a cross-linker's spacer arm is a critical parameter that dictates its utility in different applications. This compound possesses a spacer arm length of 13.3 Å.[1] This intermediate length is suitable for a range of applications, from capturing intramolecular interactions within a single protein to bridging subunits of a protein complex. The choice of cross-linker is often guided by the expected distance between the target functional groups. A selection of sulfhydryl-reactive cross-linkers with varying spacer arm lengths is presented below for comparison.
Table 1: Comparison of Sulfhydryl-Reactive Cross-linker Spacer Arm Lengths
| Cross-linker | Spacer Arm Length (Å) | Reactive Groups | Cleavable? |
| This compound | 13.3 | Maleimide | Yes (Disulfide bond) |
| BMOE (Bismaleimidoethane) | 8.0 | Maleimide | No |
| BMH (Bismaleimidohexane) | 16.1 | Maleimide | No |
| TMEA (Tris[2-maleimidoethyl]amine) | 11.7 (average) | Maleimide | No |
| HBVS | 10.6 | Vinyl Sulfone | No |
This table is a compilation of data from various sources and is intended for comparative purposes.
The significance of the spacer arm length extends to its impact on the type of interactions that can be captured. Shorter spacer arms are generally more effective for probing intramolecular interactions and defining the fine architecture of protein domains. In contrast, longer spacer arms are better suited for identifying intermolecular interactions between different protein subunits or components of a larger complex.[2]
Experimental Protocols
The successful application of this compound in cross-linking experiments hinges on meticulous adherence to optimized protocols. Below are detailed methodologies for a typical in-solution protein cross-linking experiment followed by analysis using mass spectrometry.
Protocol 1: In-Solution Cross-linking of a Purified Protein Complex with this compound
Materials:
-
Purified protein complex in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)
-
This compound cross-linker
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Ensure the purified protein complex is in a buffer free of sulfhydryl-containing reagents at a pH between 6.5 and 7.5.[2] The presence of extraneous sulfhydryl groups will compete with the target cysteines for reaction with this compound.
-
The protein concentration should be optimized for the specific system, but a starting concentration of 1-5 mg/mL is common.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in high-quality, anhydrous DMSO or DMF to a final concentration of 10-20 mM. This compound is moisture-sensitive and stock solutions should be prepared fresh.
-
-
Cross-linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final molar excess of this compound over the protein. A starting point is a 20 to 50-fold molar excess, but this should be empirically optimized.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching solution containing a free sulfhydryl group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Analysis:
-
Remove excess, unreacted cross-linker and quenching reagent using a desalting column or dialysis.
-
The cross-linked sample is now ready for analysis by SDS-PAGE, followed by in-gel digestion and mass spectrometry.
-
Protocol 2: Cleavage of this compound Cross-links for Mass Spectrometry Analysis
Materials:
-
Cross-linked protein sample
-
Reducing agent (DTT or TCEP)
-
Alkylation agent (e.g., Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction:
-
To the cross-linked protein sample, add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes to reduce the disulfide bond within the this compound spacer arm, cleaving the cross-link.
-
-
Alkylation:
-
Alkylate the newly formed free sulfhydryl groups to prevent re-oxidation by adding iodoacetamide (B48618) to a final concentration of 40-50 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Perform an in-solution or in-gel digestion of the protein sample with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of peptides containing a modification corresponding to the cleaved this compound remnant will reveal the sites of cross-linking.
-
Significance and Applications
The defined 13.3 Å spacer arm of this compound provides a powerful constraint for studying protein architecture and interactions. This "molecular ruler" is instrumental in a variety of applications, from defining the topology of individual proteins to mapping the intricate network of interactions within large cellular machines.
Elucidating the Architecture of the Ubiquitin-Proteasome System
A prime example of the significance of cross-linking in unraveling complex biological machinery is the study of the 26S proteasome . This large, multi-subunit complex is responsible for regulated protein degradation and is central to cellular homeostasis.[2] Cross-linking mass spectrometry (XL-MS) has been instrumental in piecing together the intricate architecture of this dynamic machine.[3]
The ubiquitin-proteasome pathway involves the tagging of substrate proteins with ubiquitin chains, which are then recognized by the proteasome for degradation. The topology of these ubiquitin chains, meaning the specific lysine (B10760008) residues on ubiquitin that are used for chain formation, dictates the downstream signaling outcome.[4][5] Cross-linking studies, using reagents like this compound, can provide crucial distance information to map the interactions between ubiquitin, substrate proteins, and the various subunits of the proteasome.[6]
For instance, this compound can be used to probe the spatial arrangement of ubiquitin ligases (E3s) and their substrates, providing insights into the mechanism of ubiquitin transfer. The 13.3 Å spacer arm is well-suited to capture interactions between catalytic domains and substrate recognition domains within these dynamic complexes.
Below is a conceptual workflow for using this compound to study the interaction between an E3 ubiquitin ligase and its substrate.
The data generated from such an experiment can be used to build or refine structural models of the E3-substrate complex, providing a deeper understanding of the ubiquitination process.
Mapping Signaling Pathways
Signal transduction pathways rely on a cascade of protein-protein interactions to transmit information from the cell surface to the nucleus. Cross-linking with this compound can be employed to capture these transient interactions and map the connectivity of signaling networks. For example, in the Tumor Necrosis Factor (TNF) signaling pathway , the binding of TNF to its receptor (TNFR1) initiates the assembly of a multi-protein complex at the cell membrane.[7][8] This complex then triggers downstream signaling cascades that can lead to either cell survival or apoptosis.
The dynamic nature of these interactions makes them challenging to study by traditional methods. This compound, with its ability to "freeze" these interactions in time, can be a valuable tool. By applying this compound to cells stimulated with TNF, researchers can capture the components of the signaling complex and identify direct interaction partners.
The following diagram illustrates a simplified representation of the initial steps in the TNFR1 signaling pathway, highlighting potential cross-linking targets for a reagent like this compound.
By identifying cross-links between these components, the stoichiometry and spatial organization of the signaling complex can be determined, providing valuable insights into the mechanisms of signal propagation.
Conclusion
The 13.3 Å spacer arm of this compound provides a crucial dimensional constraint that is of immense significance for researchers in molecular biology, structural biology, and drug development. Its intermediate length, combined with the cleavability of its disulfide bond, makes it a versatile tool for probing a wide range of protein-protein interactions. From defining the intricate architecture of large macromolecular machines like the proteasome to mapping the transient interactions within dynamic signaling pathways, this compound empowers scientists to translate proximity information into detailed structural and functional insights. A thorough understanding of the properties of the this compound spacer arm, coupled with the application of robust experimental protocols, is essential for leveraging the full potential of this powerful chemical cross-linker in advancing our knowledge of the molecular underpinnings of life.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Details Underlying Dynamic Structures and Regulation of the Human 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics links ubiquitin chain topology change to transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Unraveling Protein-Protein Interactions: A Detailed Guide to DTME Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the use of Dithiobis(maleimidoethane) (DTME), a sulfhydryl-reactive, cleavable crosslinking agent, in the study of protein-protein interactions. By covalently linking interacting proteins, this compound allows for the stabilization of transient complexes, facilitating their isolation and identification. Subsequent cleavage of the crosslinker enables the separation of interacting partners for downstream analysis, most notably mass spectrometry.
Introduction to this compound Crosslinking
This compound is a homobifunctional crosslinking reagent with a spacer arm length of 13.3 angstroms. It possesses two maleimide (B117702) groups that specifically react with sulfhydryl groups (–SH) on cysteine residues, forming stable thioether bonds. The presence of a disulfide bond within the spacer arm allows for the cleavage of the crosslinker under reducing conditions, a critical feature for the analysis of crosslinked proteins. Due to its cell membrane permeability, this compound can be utilized for both in vitro and in vivo crosslinking studies.[1]
The specificity of the maleimide groups for sulfhydryls is optimal at a pH range of 6.5-7.5.[2][3] At pH 7, the reaction with a sulfhydryl group is approximately 1,000 times more efficient than with an amine group.[2] This high specificity allows for targeted crosslinking of proteins through their cysteine residues.
Key Applications of this compound Crosslinking
-
Identification of Protein-Protein Interactions: Stabilize transient or weak interactions to facilitate their detection.
-
Structural Analysis of Protein Complexes: Provide distance constraints for modeling the three-dimensional structure of protein complexes.
-
Investigation of Protein Conformation: Probe for changes in protein conformation that bring cysteine residues into proximity.
Quantitative Data Summary
Optimizing the crosslinking reaction is crucial for successful identification of protein-protein interactions. The following table summarizes key quantitative parameters for this compound crosslinking experiments. It is important to note that these are starting recommendations, and empirical optimization is essential for each specific biological system.[2][4]
| Parameter | Recommended Range | Notes |
| This compound to Protein Molar Ratio | 2:1 to 20:1 | A 2- to 3-fold molar excess over sulfhydryl-containing proteins is a good starting point.[2] Higher ratios may be needed for complex samples or less abundant proteins. |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Reaction pH | 6.5 - 7.5 | Optimal for specific reaction of maleimides with sulfhydryls.[2][3] |
| Incubation Time | 30 - 120 minutes | 1 hour at room temperature or 2 hours at 4°C are common starting points.[2] |
| Quenching Reagent Concentration | 20 - 50 mM | Cysteine or β-mercaptoethanol can be used to quench the reaction. |
| Cleavage Reagent Concentration | 10 - 100 mM | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are effective.[1][2] |
| Cleavage Time | 5 - 30 minutes | Heating for 5 minutes in SDS-PAGE sample buffer with a reducing agent is often sufficient.[2] |
Experimental Protocols
I. In Vitro this compound Crosslinking of Purified Proteins
This protocol describes the crosslinking of two or more purified proteins in solution.
Materials:
-
Purified protein(s) of interest in a sulfhydryl-free buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
This compound crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Cysteine or β-mercaptoethanol)
-
Reducing sample buffer for SDS-PAGE (containing DTT or TCEP)
Protocol:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 20 mM.
-
Prepare Protein Solution: Dissolve the purified protein(s) in a sulfhydryl-free buffer at a concentration of 0.1-5 mg/mL. Ensure the buffer does not contain any sulfhydryl-containing compounds.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 2- to 3-fold molar excess is a recommended starting point.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer, such as cysteine or β-mercaptoethanol, to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
To visualize the crosslinked complexes, mix an aliquot of the quenched reaction with a non-reducing SDS-PAGE sample buffer and analyze on a polyacrylamide gel.
-
To confirm the cleavability of the crosslinker, mix another aliquot with a reducing SDS-PAGE sample buffer (containing 50-100 mM DTT or TCEP) and heat at 95-100°C for 5 minutes before loading on the gel.[2]
-
II. In Vivo this compound Crosslinking in Cultured Cells
This protocol outlines a general procedure for crosslinking proteins within living cells.
Materials:
-
Cultured cells expressing the protein(s) of interest
-
Phosphate Buffered Saline (PBS)
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Lysis buffer (RIPA or similar, ensure it is free of sulfhydryl-containing reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Cysteine)
Protocol:
-
Cell Preparation: Wash the cultured cells twice with ice-cold PBS.
-
Crosslinking: Resuspend the cells in PBS. Add freshly prepared this compound (dissolved in DMSO) to the cell suspension to the desired final concentration (typically in the range of 1-5 mM).
-
Incubation: Incubate the cells for 30 minutes at room temperature with gentle mixing.
-
Quenching: Pellet the cells by centrifugation and wash once with PBS. Resuspend the cells in a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) and incubate for 15 minutes to quench the crosslinking reaction.
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the crosslinked protein complexes can now be used for downstream applications such as immunoprecipitation followed by mass spectrometry.
III. Sample Preparation for Mass Spectrometry
This protocol describes the preparation of crosslinked samples for identification of interacting proteins by mass spectrometry.
Materials:
-
Crosslinked protein sample (from in vitro or in vivo experiments)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Protocol:
-
Immunoprecipitation (Optional): Enrich for the protein of interest and its crosslinked partners from the cell lysate using a specific antibody.
-
Elution and Reduction: Elute the immunoprecipitated proteins. Add DTT to a final concentration of 10-20 mM or TCEP to 5-10 mM and incubate for 30 minutes at 56°C to cleave the this compound crosslinker and reduce disulfide bonds within the proteins.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 40-50 mM. Incubate for 20-30 minutes in the dark to alkylate the free sulfhydryl groups.
-
Enzymatic Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 spin column or similar device.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides and the corresponding interacting proteins. Several software packages are available for the analysis of crosslinking data, including pLink, XlinkX, and MeroX.
Visualizing Experimental Workflows and Signaling Pathways
This compound Crosslinking Mechanism
Caption: Mechanism of this compound crosslinking and cleavage.
General Experimental Workflow for Protein Interaction Discovery
Caption: Experimental workflow for identifying protein-protein interactions using this compound.
Application in Signaling Pathways: Targeting Cysteine Residues in the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The components of this pathway, such as the kinases MEK and ERK, contain cysteine residues that can be targeted by sulfhydryl-reactive crosslinkers like this compound.[5] Crosslinking could be employed to study the dynamic interactions between kinases and their substrates or regulatory proteins within this pathway. For instance, this compound could be used to capture the transient interaction between MEK and ERK during the phosphorylation and activation of ERK. While direct studies using this compound on the core MAPK cascade are not widely published, the presence of reactive cysteines makes this a viable and promising approach for future investigations. A related study has successfully used the sulfhydryl-reactive crosslinker bismaleimidoethane (B1261102) (BMOE) to probe the conformational flexibility of the dimeric protein DJ-1, which is involved in modulating MAPK signaling.[6]
References
- 1. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Role of a cysteine residue in the active site of ERK and the MAPKK family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing DTME for Immunoprecipitation-Mass Spectrometry to Capture Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics.[1] Immunoprecipitation followed by mass spectrometry (IP-MS) is a cornerstone technique for identifying PPIs. However, this method often fails to capture weak or transient interactions that dissociate during the lengthy washing steps required to reduce background noise. To overcome this limitation, in vivo or in situ chemical crosslinking can be employed to covalently stabilize protein complexes before cell lysis and immunoprecipitation.[2]
Dithio-bismaleimidoethane (DTME) is a homobifunctional, thiol-reactive crosslinking agent. Its key feature is a disulfide bond within its 13.3 Å spacer arm, which can be readily cleaved by reducing agents.[3] This allows for the stabilization of protein complexes during the immunoprecipitation workflow and the subsequent release of interacting partners prior to mass spectrometry analysis. This "reversible" crosslinking strategy, often referred to as Reversible Cross-Link Immuno-Precipitation (ReCLIP), is particularly advantageous for studying labile protein complexes with minimal background contamination.[3] this compound specifically forms crosslinks between the sulfhydryl groups of cysteine residues on interacting proteins that are in close proximity.[3]
This application note provides a detailed protocol for using this compound in an IP-MS workflow to identify protein interaction partners.
Principle of the Method
The this compound-IP-MS workflow involves several key steps. First, intact cells are treated with the membrane-permeable this compound, which covalently crosslinks proteins based on cysteine proximity. The reaction is then quenched, and the cells are lysed. The protein of interest (the "bait") is immunoprecipitated along with its crosslinked binding partners (the "prey"). After stringent washing to remove non-specific binders, the disulfide bond in the this compound linker is cleaved using a reducing agent, releasing the prey proteins. The bait protein, antibody, and beads are discarded, resulting in a purified sample of interacting proteins that can be identified by mass spectrometry.
Experimental Workflow Diagram
The overall experimental process from cell treatment to data analysis is outlined below.
Caption: Workflow for this compound-based Immunoprecipitation-Mass Spectrometry (IP-MS).
Detailed Application Protocol
This protocol is adapted for a starting material of approximately 1x10⁸ cells (e.g., four 15 cm dishes at 90% confluency).[3] Optimization may be required depending on the protein of interest and cell type.
Materials and Reagents
-
Crosslinker: Dithio-bismaleimidoethane (this compound)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 20 mM Tris-HCl, pH 7.5
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100 with protease and phosphatase inhibitors.
-
Wash Buffer: NETN Buffer (20 mM Tris pH 7.5, 1 mM EDTA, 0.5% NP-40, 150 mM NaCl)
-
Elution Buffer: 2x Laemmli Sample Buffer with 100 mM Dithiothreitol (DTT)
-
-
Antibody: Specific antibody for the protein of interest.
-
Beads: Protein A/G magnetic beads.
In-Cell Crosslinking
-
Preparation: Culture cells to the desired confluency. For four 15 cm dishes, prepare approximately 50 mL of crosslinking solution.
-
Crosslinker Solution: Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO. Dilute this stock into room temperature PBS (pH 7.4) to a final working concentration of 0.5 mM.[3]
-
Cell Washing: Aspirate the culture medium and wash the cells twice with room temperature PBS to remove any residual media components.[3]
-
Crosslinking Reaction: Add 10 mL of the 0.5 mM this compound solution to each 15 cm plate. Incubate for 30 minutes at room temperature with occasional gentle agitation.[3]
-
Quenching: Aspirate the this compound solution. Add 10 mL of Quenching Solution to each plate and incubate for 15 minutes at room temperature to quench any unreacted this compound.[3]
Immunoprecipitation
-
Cell Lysis: Aspirate the quenching solution and wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold Lysis Buffer per 1x10⁸ cells.
-
Lysate Preparation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing. Sonicate the lysate briefly to shear chromatin and reduce viscosity. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation: Transfer the cleared supernatant to a new tube. Add the primary antibody (amount to be optimized, typically 2-5 µg) and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add an appropriate amount of pre-washed Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads four times with 1 mL of ice-cold Wash Buffer. These stringent washes are critical for removing non-specifically bound proteins.
Elution and Sample Preparation for Mass Spectrometry
-
Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer (2x Laemmli with 100 mM DTT) directly to the beads. The DTT will cleave the disulfide bond within the this compound crosslinker, releasing the prey proteins from the bait-antibody-bead complex.
-
Heating: Heat the sample at 95°C for 10 minutes to complete the elution and reduction process.
-
Sample Collection: Briefly centrifuge the tubes and place them on a magnetic stand. Carefully collect the supernatant, which now contains the purified interacting proteins.
-
Alkylation: To prevent disulfide bonds from reforming, alkylate the sample by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 30 minutes in the dark at room temperature.
-
Protein Digestion: The sample is now ready for in-gel or in-solution trypsin digestion according to standard mass spectrometry protocols. Briefly, run the sample a short distance into an SDS-PAGE gel, excise the protein band, and perform in-gel digestion. Alternatively, use an in-solution digestion protocol after buffer exchange.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation and Analysis
The raw data from the mass spectrometer should be searched against a relevant protein database using a search engine like Mascot or Sequest. A key advantage of this method is the low background, meaning proteins identified with high confidence are likely true interactors. For quantitative analysis, label-free quantification (LFQ) can be employed, comparing the signal intensities of identified proteins in the this compound-IP sample against a negative control (e.g., IP with a non-specific IgG).[4]
Table 1: Representative Data from a Crosslink-IP-MS Experiment on the Akt Kinase
The following table is based on data identifying interaction partners of the Akt kinase using the cleavable, amine-reactive crosslinker DSP, which demonstrates the type of results achievable with this methodology. The key finding was the identification of several proteins only in the crosslinked samples, indicating they are likely weak or transient interactors.[5][6]
| Protein Accession | Gene Name | Protein Name | Peptides Identified (Crosslink Sample) | Peptides Identified (No Crosslink Control) | Putative Function |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 15 | 12 | Bait Protein |
| P63104 | HSPA8 | Heat shock cognate 71 kDa protein | 8 | 0 | Chaperone |
| P07900 | HSP90AA1 | Heat shock protein HSP 90-alpha | 7 | 0 | Chaperone |
| P62258 | PPP2R1A | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A | 5 | 0 | Phosphatase Regulator |
| Q13541 | PHB | Prohibitin | 4 | 0 | Scaffolding, Proliferation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 4 | 0 | Cytoskeleton |
| P14618 | PKM | Pyruvate kinase PKM | 3 | 0 | Glycolysis |
| P06733 | ENO1 | Alpha-enolase | 3 | 0 | Glycolysis |
| P62805 | TUBB | Tubulin beta chain | 2 | 0 | Cytoskeleton |
| P42345 | YWHAZ | 14-3-3 protein zeta/delta | 2 | 0 | Signal Transduction |
Data is representative and adapted from findings reported by Huang & Kim, 2013, where these proteins were identified post-crosslinking.[5][7]
Example Application: Mapping the Akt Signaling Hub
The serine/threonine kinase Akt is a central node in signaling pathways controlling cell survival, growth, and metabolism.[6] Many of its interactions are transient and phosphorylation-dependent, making them difficult to capture with traditional co-IP. Using a cleavable crosslinker-based IP-MS approach, researchers have successfully identified key Akt interactors, including chaperones like Hsp90 and Hsp70, and the regulatory subunit of the PP2A phosphatase.[5] These interactions are critical for maintaining Akt stability and regulating its activity. The diagram below illustrates some of the key interactions within the Akt signaling pathway that can be captured using this method.
Caption: Key Akt interactors identified via crosslink-IP-MS.
References
- 1. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Effective identification of Akt interacting proteins by two-step chemical crosslinking, co-immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Dithiobis(maleimidoethane) (DTME) in Studying Membrane Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of membrane protein complexes is paramount to understanding cellular signaling, transport, and drug interactions. Dithiobis(maleimidoethane) (DTME) is a homobifunctional, sulfhydryl-reactive, and cleavable crosslinking agent that has emerged as a valuable tool for elucidating the structure and function of these intricate molecular assemblies. Its membrane permeability allows for in vivo and in situ crosslinking, capturing protein-protein interactions within their native cellular environment. This document provides detailed application notes and protocols for utilizing this compound in the investigation of membrane protein complexes.
This compound possesses two maleimide (B117702) groups at either end of a 13.3 Å spacer arm, which specifically react with sulfhydryl groups of cysteine residues to form stable thioether bonds.[1][2] The presence of a disulfide bond within the spacer arm allows for the cleavage of the crosslink under reducing conditions, facilitating the analysis of crosslinked products by mass spectrometry and other biochemical techniques.[1][2]
Key Features of this compound
| Feature | Description | Reference |
| Reactivity | Homobifunctional, reacts with sulfhydryl groups (-SH) of cysteine residues. | [1][2] |
| Spacer Arm Length | 13.3 Å | [2] |
| Cleavability | Cleavable disulfide bond, reducible by agents like DTT or TCEP. | [1][2] |
| Permeability | Cell membrane permeable, enabling in vivo and in situ crosslinking. | [2] |
| Solubility | Requires dissolution in an organic solvent (e.g., DMSO or DMF) before addition to aqueous solutions. | [1][2] |
Applications in Membrane Protein Complex Research
This compound is a powerful reagent for investigating various aspects of membrane protein complexes:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound can identify novel binding partners and map the interfaces of interaction within a complex. This is particularly useful for capturing transient or weak interactions that are difficult to detect by other methods.
-
Determining Subunit Stoichiometry and Architecture: Crosslinking with this compound can help determine the number and arrangement of subunits within a membrane protein complex. Analysis of the crosslinked products by SDS-PAGE and mass spectrometry can reveal the oligomeric state of the complex.
-
Probing Conformational Changes: this compound can be used to study dynamic changes in protein conformation. By comparing the crosslinking patterns in different functional states (e.g., in the presence and absence of a ligand), researchers can gain insights into the structural rearrangements that occur during protein function.[3][4][5]
-
In Situ Analysis of Protein Complexes: Due to its membrane permeability, this compound can be used to crosslink proteins directly within living cells, providing a snapshot of protein interactions in their native context.[6][7] This avoids potential artifacts that can arise from protein purification and reconstitution.
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Membrane Protein Complexes
This protocol describes the crosslinking of a purified membrane protein complex reconstituted in a suitable membrane mimetic (e.g., detergents, nanodiscs, or liposomes).
Materials:
-
Purified membrane protein complex (0.1-1 mg/mL)
-
This compound crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Crosslinking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Reducing Sample Buffer (containing DTT or β-mercaptoethanol)
-
Non-reducing Sample Buffer
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer and associated reagents for analysis
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 10-20 mM.
-
Prepare Protein Sample: Ensure the purified membrane protein complex is in a suitable buffer that is free of sulfhydryl-containing reagents. The optimal protein concentration may need to be determined empirically but a starting point of 0.5 mg/mL is recommended.
-
Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve a final concentration of 0.5-2 mM. The optimal concentration should be determined by titration. Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analyze by SDS-PAGE:
-
Take two aliquots of the crosslinked sample.
-
To one aliquot, add non-reducing sample buffer.
-
To the other aliquot, add reducing sample buffer.
-
Run both samples on an SDS-PAGE gel alongside an uncrosslinked control.
-
Visualize the protein bands by Coomassie staining or Western blotting. The appearance of higher molecular weight bands in the non-reduced sample, which disappear upon reduction, indicates successful crosslinking.
-
-
Mass Spectrometry Analysis:
-
Excise the crosslinked protein bands from the gel or analyze the in-solution digest of the crosslinked sample.
-
Perform in-gel or in-solution digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the crosslinked peptides and map the interaction sites.
-
Caption: Workflow for in vitro crosslinking of membrane protein complexes using this compound.
Protocol 2: In Situ Crosslinking of Membrane Protein Complexes in Live Cells
This protocol describes the crosslinking of membrane protein complexes within their native cellular environment.
Materials:
-
Cultured cells expressing the membrane protein complex of interest
-
Phosphate-Buffered Saline (PBS)
-
This compound crosslinker
-
DMSO or DMF
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Culture: Grow cells to an appropriate confluency (typically 80-90%).
-
Prepare this compound Solution: Immediately before use, prepare a working solution of this compound in a serum-free medium or PBS from a concentrated stock in DMSO or DMF. The final concentration of this compound will need to be optimized (typically in the range of 1-5 mM).
-
Cell Treatment:
-
Wash the cells twice with ice-cold PBS.
-
Add the this compound-containing medium/PBS to the cells and incubate for 15-30 minutes at room temperature or 4°C.
-
-
Quench Reaction:
-
Remove the this compound solution and wash the cells twice with ice-cold PBS.
-
Add a quenching buffer (e.g., PBS containing 20-50 mM Tris-HCl or glycine) and incubate for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Analysis:
-
Clarify the lysate by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting under reducing and non-reducing conditions as described in Protocol 1.
-
For mass spectrometry analysis, the protein of interest can be immunoprecipitated from the lysate before digestion and analysis.
-
Caption: Workflow for in situ crosslinking of membrane protein complexes using this compound.
Case Study: Investigating GPCR Oligomerization
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are known to form dimers and higher-order oligomers, which can influence their signaling properties.[2][8] this compound can be employed to study the oligomerization of GPCRs.
Experimental Design:
-
Constructs: Co-express two different epitope-tagged versions of the same GPCR (e.g., FLAG- and HA-tagged) in a suitable cell line.
-
Crosslinking: Perform in situ crosslinking with this compound as described in Protocol 2.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation with an anti-FLAG antibody.
-
Analysis: Analyze the immunoprecipitate by Western blotting with an anti-HA antibody under both reducing and non-reducing conditions. The presence of an HA-tagged GPCR band in the non-reduced sample, which is absent or diminished in the reduced sample, would indicate the formation of a homodimer.
-
Mass Spectrometry: For more detailed analysis, the crosslinked complex can be analyzed by mass spectrometry to identify the specific cysteine residues involved in the dimer interface.
Caption: GPCR dimerization and the principle of this compound crosslinking.
Quantitative Data Analysis
Quantitative analysis of crosslinked peptides by mass spectrometry can provide valuable information about the dynamics of protein complexes.[9][10] Isotope-labeled crosslinkers or label-free quantification methods can be used to compare the abundance of specific crosslinks under different conditions.[9]
Example Data Table:
| Crosslinked Peptides | Protein A | Protein B | Fold Change (Condition 2 vs. Condition 1) | p-value |
| Peptide 1 - Peptide 2 | K123 | K45 | 2.5 | 0.01 |
| Peptide 3 - Peptide 4 | C78 | C90 | -3.2 | 0.005 |
| ... | ... | ... | ... | ... |
This table illustrates how quantitative data can be presented to show changes in the abundance of specific crosslinks, indicating conformational changes or alterations in protein-protein interactions.
Conclusion
This compound is a versatile and powerful tool for the study of membrane protein complexes. Its ability to capture protein-protein interactions in their native environment, combined with its cleavable nature, makes it highly suitable for analysis by mass spectrometry. The protocols and applications described here provide a framework for researchers to design and execute experiments aimed at unraveling the complexities of membrane protein structure and function. Careful optimization of experimental conditions is crucial for obtaining reliable and meaningful results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Oligomerization of G Protein-Coupled Receptors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cross-Linking Mass Spectrometry to Capture Protein Network Dynamics of Cell Membranome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR oligomer - Wikipedia [en.wikipedia.org]
- 9. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Residue Labeling
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Note on "DTME" Labeling: Extensive searches for a cysteine-labeling reagent specifically named "this compound" did not yield established protocols or chemical information. It is possible that this is an internal designation, a novel reagent not yet widely published, or a typographical error. The following application notes and protocols describe a widely used and well-documented method for cysteine labeling using maleimide-based chemistry, which serves as a comprehensive guide to the principles and practices of selective cysteine modification.
Introduction
The selective labeling of cysteine residues is a cornerstone technique in proteomics, drug development, and various biochemical assays. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent modification under controlled conditions. This specificity enables the attachment of a wide array of functional tags, including fluorophores for imaging, biotin (B1667282) for affinity purification, and cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).
Maleimide-based reagents are among the most common and effective choices for cysteine labeling. The reaction proceeds via a Michael addition, forming a stable thioether bond between the maleimide (B117702) and the cysteine's sulfhydryl group.[1] This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5, where the reactivity with other nucleophilic amino acid side chains, such as lysine, is minimal.[1]
This guide provides a detailed, step-by-step protocol for the labeling of cysteine residues in proteins using a generic maleimide-functionalized reagent.
Data Presentation
Table 1: Key Parameters and Expected Outcomes for Maleimide-Cysteine Labeling
| Parameter | Recommended Condition | Expected Efficiency/Outcome | Reference(s) |
| pH | 6.5 - 7.5 | High specificity for thiol groups over amines. | [1] |
| Temperature | 4°C to 25°C (Room Temperature) | Reaction proceeds faster at room temperature. 4°C can be used for sensitive proteins. | [1] |
| Reaction Time | 1-2 hours at room temperature; up to overnight at 4°C | Varies depending on protein and reagent concentration. Should be optimized. | [1] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. | [2] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Recommended as it does not contain a thiol and typically does not need to be removed prior to labeling. | [2] |
| Labeling Efficiency | 70-95% | Dependent on protein structure, cysteine accessibility, and reaction conditions. | [3][4] |
Experimental Protocols
This section details the methodology for labeling cysteine residues with a maleimide-containing molecule.
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, or drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.0-7.5, degassed.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the maleimide reagent
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting columns or other means of buffer exchange/purification (e.g., dialysis, HPLC)
-
Spectrophotometer for determining protein concentration and degree of labeling
-
SDS-PAGE equipment for analysis
Protocol 1: Protein Preparation and Reduction of Disulfide Bonds
-
Dissolve the Protein: Prepare a solution of the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[5] Degassing the buffer is crucial to prevent the re-oxidation of thiols.[1]
-
Reduction of Disulfides: To ensure that cysteine residues are in their reduced, thiol state, a reduction step is necessary.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2] TCEP is often preferred over Dithiothreitol (DTT) because it does not contain a free thiol and therefore does not need to be removed before adding the maleimide reagent.[1]
-
Incubate the solution for 30-60 minutes at room temperature.
-
Protocol 2: Maleimide Labeling Reaction
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
Add Maleimide to Protein: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (typically 10-20 fold).[2] It is recommended to add the maleimide solution dropwise while gently stirring the protein solution to avoid precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time should be determined empirically. Protect the reaction from light if using a light-sensitive maleimide reagent (e.g., a fluorescent dye).
Protocol 3: Quenching and Purification
-
Quench the Reaction: To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial maleimide concentration. This will react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Purify the Labeled Protein: Remove the excess, unreacted maleimide reagent and the quenching reagent. This can be achieved by:
-
Size-Exclusion Chromatography: Use a desalting column to separate the labeled protein from smaller molecules.[1]
-
Dialysis: Dialyze the sample against a suitable buffer.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, HPLC can be employed.
-
Protocol 4: Characterization of the Labeled Protein
-
Determine Protein Concentration: Measure the absorbance of the purified, labeled protein at 280 nm.
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of labels per protein molecule. For chromogenic or fluorescent labels, this can be determined spectrophotometrically using the Beer-Lambert law.
-
Measure the absorbance of the label at its maximum absorbance wavelength (A_max).
-
Calculate the concentration of the label using its molar extinction coefficient.
-
The DOL is the molar ratio of the label to the protein. A correction factor may be needed to account for the label's absorbance at 280 nm.[6]
-
Visualizations
Caption: A flowchart of the key steps in the cysteine labeling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Identifying Protein Binding Partners Using DTME
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing and identifying these interactions within their native cellular context. Dithiobis(maleimidoethane) (DTME) is a homobifunctional, sulfhydryl-reactive, and cleavable cross-linking agent that offers distinct advantages for studying PPIs.
This compound possesses two maleimide (B117702) groups at either end of a 13.3 Å spacer arm, which specifically react with sulfhydryl groups (-SH) on cysteine residues.[1] This specificity allows for targeted cross-linking of proteins that are in close proximity. A key feature of this compound is the presence of a disulfide bond within its spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1] This cleavability simplifies the analysis of cross-linked products by mass spectrometry, facilitating the identification of interacting peptides and their corresponding proteins. Furthermore, this compound is cell-membrane permeable, enabling in vivo cross-linking studies to capture transient and weak interactions as they occur within the cell.[2]
These application notes provide detailed protocols for utilizing this compound to identify protein binding partners, from experimental design and execution to data analysis.
Data Presentation
While comprehensive quantitative data for this compound cross-linking experiments are not as widely published as for some other cross-linkers, the following table summarizes representative data from studies using similar sulfhydryl-reactive or cleavable cross-linkers to provide an expected range of results. This data is intended to serve as a benchmark for researchers designing and evaluating their own this compound-based experiments.
| Parameter | Reported Value/Range | Cross-linker(s) | Organism/System | Reference |
| Number of Unique Cross-linked Peptides Identified | 20,833 - 22,296 | BS3, DSSO | E. coli lysate | [3][4] |
| Number of Protein-Protein Interactions (PPIs) Identified | 590 | BS3, DSSO | E. coli lysate | [5][6] |
| Intra-protein Cross-links | 5,825 | DSBU | Drosophila melanogaster embryos | |
| Inter-protein Cross-links | 1,611 | DSBU | Drosophila melanogaster embryos | |
| Cross-link False Discovery Rate (FDR) | 1% - 5% | BS3, DSSO | E. coli lysate | [3][4] |
Experimental Protocols
Materials and Reagents
-
Cross-linker: this compound (Dithiobis(maleimidoethane))
-
Solvent for this compound: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Cell Lysis Buffer: RIPA buffer, NP-40 buffer, or other suitable buffer compatible with downstream analysis (ensure it is free of primary amines and sulfhydryls if not desired for reaction).
-
Protease Inhibitor Cocktail
-
Quenching Reagent: L-cysteine or Dithiothreitol (DTT)
-
Reducing Agent: DTT or TCEP
-
Alkylating Agent: Iodoacetamide (B48618) (IAA)
-
Protease: Trypsin (mass spectrometry grade)
-
Desalting Columns/Cartridges
-
Mass Spectrometer (e.g., Orbitrap-based system)
Protocol 1: In Vitro Cross-linking of Purified Proteins or Protein Complexes
This protocol is suitable for confirming known interactions or identifying binding partners in a controlled environment.
-
Protein Preparation:
-
Prepare the purified protein or protein complex in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 25 mM.
-
-
Cross-linking Reaction:
-
Add the this compound stock solution to the protein solution to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add L-cysteine or DTT to a final concentration of 10-50 mM to quench the unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to cleave the disulfide bond in this compound.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate free sulfhydryls.
-
Proteolytic Digestion: Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 desalting column or cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: In Situ Cross-linking in Live Cells
This protocol is designed to capture protein interactions within their native cellular environment.
-
Cell Culture:
-
Culture cells to 70-80% confluency.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS (pH 7.4).
-
-
Cross-linking:
-
Prepare a fresh solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the PBS covering the cells to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Quench the reaction by adding L-cysteine to a final concentration of 10-50 mM and incubate for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the reduction, alkylation, proteolytic digestion, and desalting steps as described in Protocol 1 (steps 5a-5d).
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis
The identification of cross-linked peptides from the complex mixture of peptides in a digest requires specialized software. Several software packages are available for this purpose, such as pLink, xQuest, and MeroX. These programs identify cross-linked peptides by searching for pairs of peptides whose combined mass, plus the mass of the cross-linker remnant after cleavage, matches the precursor mass from the MS1 spectrum. The fragmentation spectra (MS2) are then used to confirm the sequences of the individual peptides.
Visualizations
Experimental Workflow
Caption: Experimental workflow for identifying protein binding partners using this compound.
This compound Chemical Structure and Reaction Mechanism
Caption: this compound cross-linking reaction and subsequent cleavage.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. 제품 [insung.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable identification of protein-protein interactions by crosslinking mass spectrometry – Rappsilber Laboratory [rappsilberlab.org]
Optimal DTME Concentration for In Vivo Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobis(maleimidoethane) (DTME) is a homobifunctional, sulfhydryl-reactive crosslinking agent utilized for capturing protein-protein interactions within a cellular environment. Its cell-membrane permeability makes it a valuable tool for in vivo crosslinking studies, allowing for the stabilization of protein complexes in their native state.[1] this compound contains two maleimide (B117702) groups at either end of a 13.3 Å spacer arm, which specifically react with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[1] A key feature of this compound is the presence of a disulfide bond within its spacer arm, rendering the crosslink cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1] This cleavability is advantageous for downstream applications like mass spectrometry, as it facilitates the identification of crosslinked peptides.
These application notes provide a comprehensive guide to utilizing this compound for in vivo crosslinking, with a focus on optimizing its concentration to achieve efficient crosslinking while minimizing cellular toxicity and non-specific interactions.
Data Presentation
Optimizing the this compound concentration is a critical step for successful in vivo crosslinking experiments. The ideal concentration will vary depending on the cell type, protein of interest, and the specific experimental goals. It is highly recommended to perform a concentration titration to determine the optimal conditions empirically.[2]
Table 1: Key Characteristics of this compound Crosslinker
| Property | Description | Reference |
| Full Chemical Name | Dithiobis(maleimidoethane) | [1] |
| Molecular Weight | 312.37 g/mol | [1] |
| Spacer Arm Length | 13.3 Å | [1] |
| Reactive Groups | Maleimide | [1] |
| Target Functionality | Sulfhydryls (-SH) | [1] |
| Cleavable? | Yes, by reducing agents (e.g., DTT, TCEP) | [1] |
| Cell Permeable? | Yes | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [1] |
Table 2: Recommended Starting Concentrations for In Vivo this compound Crosslinking Optimization
| Concentration Range (in cell culture medium) | Molar Ratio (this compound:estimated intracellular protein) | Key Considerations |
| Low Range | 0.1 - 0.5 mM | A good starting point to minimize cytotoxicity and non-specific crosslinking. May result in lower crosslinking efficiency. |
| Mid Range | 0.5 - 2.0 mM | Often provides a balance between crosslinking efficiency and cell viability. Similar concentrations are used for other in vivo crosslinkers like DSSO.[3] |
| High Range | 2.0 - 5.0 mM | May be necessary for detecting weak or transient interactions, but increases the risk of artifacts and cellular stress. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Dithiobis(maleimidoethane) (this compound) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 6.25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the this compound is completely dissolved.
-
Prepare fresh stock solution for each experiment, as the maleimide groups can hydrolyze over time in the presence of moisture.
Protocol 2: In Vivo Crosslinking of Cultured Mammalian Cells with this compound
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa) at ~80-90% confluency
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Serum-free cell culture medium
-
20 mM this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 20 mM DTT or 50 mM L-cysteine in PBS)
-
Cell lysis buffer (appropriate for downstream applications, e.g., RIPA buffer for immunoprecipitation)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with pre-warmed PBS (pH 7.2-7.5) to remove serum proteins, which contain free sulfhydryls that can react with this compound.
-
Replace the PBS with pre-warmed, serum-free cell culture medium.
-
-
This compound Crosslinking:
-
Add the 20 mM this compound stock solution to the serum-free medium to achieve the desired final concentration (refer to Table 2 for optimization range). For example, to achieve a 1 mM final concentration, add 50 µL of 20 mM this compound stock to 1 mL of medium.
-
Gently swirl the plate or flask to ensure even distribution of the crosslinker.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Remove the medium containing this compound.
-
Wash the cells once with PBS.
-
Add quenching buffer to the cells and incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Cell Lysis:
-
Aspirate the quenching buffer and wash the cells once more with cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crosslinked protein complexes for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, mass spectrometry).
-
Protocol 3: Analysis of Crosslinking Efficiency by SDS-PAGE and Western Blot
Materials:
-
Crosslinked cell lysate (from Protocol 2)
-
Non-crosslinked control cell lysate
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein samples for SDS-PAGE. For non-reducing conditions, use a sample buffer without DTT or β-mercaptoethanol. To cleave the this compound crosslinks, prepare a parallel set of samples with a reducing sample buffer (containing DTT or β-mercaptoethanol).
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Analyze the results: In the non-reducing lane, the appearance of higher molecular weight bands corresponding to crosslinked complexes indicates successful crosslinking. These higher molecular weight bands should be absent or reduced in the reducing lane due to the cleavage of the this compound disulfide bond.
Mandatory Visualizations
Caption: Experimental workflow for in vivo crosslinking with this compound.
Caption: Mechanism of this compound crosslinking and cleavage.
References
DTME Crosslinking Workflow for Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobis(maleimidoethane) (DTME) is a homobifunctional, thiol-cleavable crosslinking reagent used to study protein-protein interactions.[1] Its membrane permeability allows for in vivo crosslinking, capturing intracellular protein interactions in their native environment. This compound contains two maleimide (B117702) groups that react specifically with sulfhydryl groups (-SH) on cysteine residues, forming stable thioether bonds.[2] The presence of a disulfide bond in its spacer arm allows for the cleavage of the crosslink using reducing agents, facilitating the identification of interacting partners through techniques like SDS-PAGE and mass spectrometry.[1][2] This document provides detailed protocols for utilizing this compound to crosslink proteins in cell lysates for the identification and characterization of protein-protein interactions.
Data Presentation
Effective analysis of crosslinking experiments often involves comparing results across different conditions. Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Optimization of this compound Concentration for Crosslinking in Cell Lysates
| This compound Concentration (mM) | Total Protein Concentration (mg/mL) | Percentage of Crosslinked Species (Monomer vs. Dimer/Oligomer) | Notes |
| 0.1 | 1-2 | Low | Recommended starting concentration for initial optimization. |
| 0.5 | 1-2 | Moderate | Increased crosslinking, monitor for non-specific interactions. |
| 1.0 | 1-2 | High | Potential for over-crosslinking and aggregation. |
| 2.5 | 1-2 | Very High | Use with caution, high risk of artifacts. |
| 5.0 | 1-2 | Excessive | Generally not recommended for initial screening. |
Note: The optimal concentration of this compound is cell type and protein-specific and should be determined empirically. A titration experiment is highly recommended.
Table 2: Recommended Lysis Buffers for this compound Crosslinking
| Lysis Buffer | Composition | Target Proteins | Compatibility Notes |
| RIPA Buffer | Contains non-ionic (NP-40) and ionic (sodium deoxycholate, SDS) detergents.[1] | Membrane, cytoplasmic, and nuclear proteins.[1][3] | Can disrupt some protein-protein interactions. Avoid for weakly interacting partners. |
| NP-40 Lysis Buffer | Contains the non-ionic detergent NP-40.[1] | Cytoplasmic proteins.[1] | Milder than RIPA, better for preserving weaker interactions. |
| High-Salt Lysis Buffer | Contains higher salt concentrations. | Chromatin-associated and other tightly bound proteins.[1] | Effective for extracting specific protein complexes. |
| HEPES Buffer | A non-amine containing buffer. | General purpose. | Recommended over Tris-based buffers as the primary amine in Tris can react with some crosslinkers.[4] |
CRITICAL: Avoid reducing agents such as DTT or β-mercaptoethanol in the lysis buffer as they will cleave the disulfide bond within the this compound crosslinker.[1]
Experimental Protocols
I. In Vivo Crosslinking with this compound
This protocol describes the crosslinking of proteins within intact cells prior to lysis.
Materials:
-
Cells in culture
-
Phosphate-Buffered Saline (PBS)
-
This compound crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis Buffer (see Table 2)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove media components.
-
Crosslinker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in DMSO or DMF.[2]
-
Crosslinking Reaction:
-
Resuspend the cell pellet in PBS.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 0.1-1 mM, to be optimized).
-
Incubate for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times are generally performed at 4°C to minimize cellular processes.
-
-
Quenching: Terminate the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[5]
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cells once with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Downstream Analysis: The clarified lysate containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.
II. In Vitro Crosslinking of Cell Lysates with this compound
This protocol is for crosslinking proteins after cell lysis.
Materials:
-
Cell lysate
-
This compound crosslinker
-
DMSO or DMF
-
Quenching buffer
Procedure:
-
Prepare Cell Lysate: Prepare a clarified cell lysate using a suitable lysis buffer (see Table 2) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in DMSO or DMF.
-
Crosslinking Reaction:
-
Add the this compound stock solution to the cell lysate to the desired final concentration. A 20- to 500-fold molar excess of crosslinker to total protein is a general starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Quenching: Stop the reaction by adding quenching buffer.
-
Downstream Analysis: The crosslinked lysate is ready for further analysis.
III. Cleavage of this compound Crosslinks
The disulfide bond in this compound can be cleaved to separate the crosslinked proteins.
Materials:
-
Crosslinked sample
-
Reducing agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol (BME))
-
SDS-PAGE sample buffer
Procedure:
-
To your crosslinked sample, add SDS-PAGE sample buffer containing a final concentration of 10-100 mM DTT or 2-5% BME.[2]
-
Boil the sample for 5-10 minutes.
-
The sample is now ready for analysis by SDS-PAGE, where the previously crosslinked proteins will migrate as individual subunits.
Visualizations
Caption: In vivo this compound crosslinking workflow.
Caption: Capturing protein interactions in a signaling pathway with this compound.
Conclusion
The this compound crosslinking workflow is a powerful tool for elucidating protein-protein interactions within the complex environment of a cell lysate. Careful optimization of crosslinker concentration, lysis buffer composition, and reaction conditions is critical for obtaining reliable and meaningful results. The protocols provided here serve as a comprehensive guide for researchers to successfully implement this technique in their studies of cellular signaling and protein interaction networks.
References
- 1. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 5. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in DTME crosslinking experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield or other issues with dithiobismaleimidoethane (DTME) crosslinking experiments.
Troubleshooting Guide
Low crosslinking efficiency is a common issue that can often be resolved by optimizing reaction conditions. This guide addresses frequent problems in a question-and-answer format.
Issue 1: Low or No Crosslinking Efficiency
Symptoms: No significant shift in protein bands on SDS-PAGE or Western blot, or low identification of crosslinked peptides in mass spectrometry.
FAQs & Troubleshooting Steps:
Q1: Is your buffer composition optimal for this compound crosslinking?
A1: The buffer composition is critical for a successful this compound reaction.
-
pH: The recommended pH range for the maleimide-thiol reaction is 6.5-7.5.[1] At this pH, the sulfhydryl group is sufficiently nucleophilic to react with the maleimide (B117702) group, while minimizing side reactions with primary amines that can occur at a pH greater than 8.0.[1][2]
-
Interfering Substances: Avoid buffers containing sulfhydryl-containing compounds like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[1][2] These will compete with the cysteine residues on your protein for the maleimide groups of this compound, significantly reducing crosslinking efficiency.[1][2] Also, ensure your buffer is free of primary amines (e.g., Tris or glycine) if there's a risk of the pH drifting above 7.5.[1][3][4]
-
Additives: Including 5-10 mM EDTA in your conjugation buffer can help prevent the reoxidation of disulfide bonds by chelating divalent metals.[1]
Q2: How are you preparing and handling the this compound crosslinker?
A2: this compound is sensitive to moisture and has limited solubility in aqueous solutions.
-
Solubilization: this compound must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][5] A stock solution of 5-20 mM is typically prepared.[1]
-
Hydrolysis: The maleimide groups of this compound can hydrolyze in aqueous solutions, especially at pH > 8, rendering the crosslinker inactive.[1] Therefore, it is crucial to use freshly prepared this compound solutions for each experiment. Do not store this compound in solution.
-
Storage: Store the solid this compound reagent as recommended by the manufacturer, typically desiccated to protect it from moisture.[4]
Q3: Are the molar ratios of your protein and this compound optimized?
A3: The optimal molar ratio of crosslinker to protein needs to be determined empirically.[1][6]
-
Starting Point: A common starting point is a two- to three-fold molar excess of this compound over the sulfhydryl-containing protein.[1]
-
Titration: It is highly recommended to perform a titration experiment to find the optimal this compound concentration for your specific protein(s) and concentration. Insufficient this compound will result in low yield, while excessive crosslinker can lead to protein precipitation or the formation of large, insoluble aggregates.
Q4: Is the protein concentration appropriate for crosslinking?
A4: The concentration of your protein can significantly impact crosslinking efficiency.
-
Low Concentration: At low protein concentrations, the competing hydrolysis of the this compound's maleimide groups can become more pronounced, leading to lower yields.[7][8] If possible, increasing the protein concentration is advisable.
-
High Concentration: Very high protein concentrations might promote the formation of non-specific aggregates.[8]
Q5: Does your protein have available sulfhydryl groups?
A5: this compound specifically reacts with free sulfhydryl (-SH) groups on cysteine residues.
-
Availability: Ensure that your protein of interest has accessible cysteine residues. If the cysteines are buried within the protein's core or are involved in disulfide bonds, they will not be available for crosslinking.[4]
-
Reduction of Disulfides: If necessary, disulfide bonds within your protein can be selectively reduced to generate free sulfhydryls. Reagents like 2-mercaptoethylamine•HCl (2-MEA) can be used for selective reduction, for example, in the hinge region of antibodies.[1] It is critical to remove the reducing agent before adding this compound.
-
Adding Sulfhydryls: If your protein lacks free sulfhydryls, you can introduce them by modifying primary amines with reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane•HCl (Traut's Reagent).[1]
Experimental Protocols & Data
Key Experimental Parameters
For successful this compound crosslinking, careful consideration of reaction components and conditions is necessary.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes reaction between maleimide and sulfhydryl groups while minimizing hydrolysis and side reactions with amines.[1] |
| Buffer | Sulfhydryl-free (e.g., PBS, HEPES) | Prevents competition for the maleimide groups.[1] |
| Additives | 5-10 mM EDTA | Prevents reoxidation of disulfide bonds.[1] |
| This compound Preparation | Freshly dissolve in DMSO or DMF | This compound is not soluble in water and is susceptible to hydrolysis.[1][5] |
| This compound:Protein Molar Ratio | 2:1 to 3:1 (initial suggestion) | This should be empirically optimized for each specific system.[1] |
| Incubation Time | 1 hour at room temperature or 2 hours at 4°C | A starting point for optimization.[1] |
| Quenching | Optional, can be stopped by adding a reducing agent like DTT | Not always necessary, but can be used to stop the reaction. |
This compound Crosslinking Protocol in Solution
-
Protein Preparation: Dissolve your sulfhydryl-containing protein(s) in a suitable conjugation buffer (e.g., PBS, pH 7.2, with 5 mM EDTA) to a final concentration of 0.1 mM.
-
This compound Preparation: Immediately before use, prepare a 20 mM stock solution of this compound by dissolving 3.1 mg in 0.5 mL of DMSO or DMF.[1]
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess. For a 2-fold molar excess with a 0.1 mM protein solution, add 10 µL of 20 mM this compound per 1 mL of protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] The solution may initially appear cloudy due to the low aqueous solubility of this compound but should clarify as the reaction proceeds.[1]
-
Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT to cleave the this compound crosslinker or by proceeding to a desalting column to remove excess non-reacted this compound.[1]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Troubleshooting Workflow for Low this compound Crosslinking Yield
Caption: A flowchart for troubleshooting low yield in this compound crosslinking experiments.
This compound Crosslinking Reaction Pathway
Caption: The chemical reaction pathway of this compound crosslinking between two sulfhydryl-containing proteins.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound Crosslinker - this compound - ProteoChem [proteochem.com]
- 6. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 7. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
how to reduce non-specific crosslinking with DTME
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific crosslinking when using dithiobis(succinimidyl) reagents. While the focus is on principles applicable to reagents like DTME (Dithiobis(maleimidoethane)), the strategies discussed are broadly relevant for other crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is non-specific crosslinking and why is it a problem?
Non-specific crosslinking refers to the unintended covalent linking of a crosslinking reagent to proteins or other molecules that are not the intended targets of the experiment. This can lead to the formation of high molecular weight aggregates, depletion of the monomeric target protein, and erroneous results in downstream analyses such as immunoprecipitation, mass spectrometry, and western blotting. It essentially creates "background noise" that can obscure the specific interactions you are trying to identify.
Q2: What are the primary causes of non-specific crosslinking with amine-reactive crosslinkers?
The primary causes of non-specific crosslinking with amine-reactive crosslinkers, such as those containing NHS esters, include:
-
High Crosslinker Concentration: Using an excessive concentration of the crosslinking reagent can lead to reactions with low-affinity or transiently interacting proteins.
-
Inappropriate Buffer Conditions: The pH of the reaction buffer is critical. Buffers with a pH above 8.5 can significantly increase the rate of hydrolysis of NHS esters, leading to side reactions and non-specific modifications. Additionally, primary amine-containing buffers (e.g., Tris, glycine) will compete with the target proteins for reaction with the crosslinker.
-
Presence of Contaminating Proteins: High abundance, non-target proteins can be non-specifically crosslinked, obscuring the detection of specific interactions.
-
Suboptimal Quenching: Inefficient quenching of the crosslinking reaction can allow the reagent to continue reacting non-specifically over time.
Q3: How can I optimize the concentration of my crosslinker to minimize non-specific binding?
To optimize the crosslinker concentration, it is recommended to perform a titration experiment. This involves setting up a series of reactions with varying concentrations of the crosslinker while keeping the protein concentration and other reaction conditions constant. The goal is to find the lowest concentration of the crosslinker that yields a sufficient amount of the specifically crosslinked product without significant formation of non-specific aggregates. The results can be analyzed by techniques such as SDS-PAGE and western blotting.
Troubleshooting Guides
Issue 1: High Levels of High Molecular Weight Aggregates Observed on SDS-PAGE
High molecular weight aggregates appearing as smears or bands at the top of an SDS-PAGE gel are a common indicator of excessive non-specific crosslinking.
Troubleshooting Steps:
-
Optimize Crosslinker Concentration: As mentioned in the FAQ, perform a concentration titration to determine the optimal crosslinker concentration.
-
Adjust Buffer pH: Ensure your reaction buffer is within the optimal pH range for your crosslinker. For many NHS-ester based crosslinkers, a pH of 7.2-8.0 is recommended.
-
Use a Primary Amine-Free Buffer: Switch to a buffer that does not contain primary amines, such as PBS (Phosphate Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
-
Incorporate a Quenching Step: Add a quenching reagent, such as Tris or glycine, at the end of the reaction to consume any unreacted crosslinker.
Issue 2: Depletion of Monomeric Target Protein with No Clear Crosslinked Products
This issue suggests that the crosslinking reaction is occurring, but it is primarily leading to the formation of large, insoluble aggregates that do not enter the gel, or a heterogeneous mixture of crosslinked species that appear as a smear rather than distinct bands.
Troubleshooting Steps:
-
Reduce Reaction Time: Shorten the incubation time of the crosslinking reaction to minimize the extent of non-specific crosslinking.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) can slow down the reaction rate and improve specificity.
-
Add a Blocking Agent: The inclusion of a blocking agent can help to reduce non-specific binding.
Quantitative Data Summary
The following table summarizes the effect of different quenching agents on the reduction of non-specific crosslinking. The data represents a hypothetical experiment where the percentage of non-specific high molecular weight aggregates was measured.
| Quenching Agent | Concentration (mM) | Incubation Time (min) | % Reduction in Non-Specific Aggregates |
| Tris-HCl, pH 7.5 | 20 | 15 | 65% |
| Tris-HCl, pH 7.5 | 50 | 15 | 85% |
| Glycine, pH 8.0 | 50 | 15 | 80% |
| No Quencher | N/A | N/A | 0% |
Experimental Protocols
Protocol 1: Optimization of Crosslinker Concentration
-
Prepare a stock solution of your protein of interest at a known concentration in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions of the this compound crosslinker in the same buffer. A typical starting range might be from 0.1 mM to 2 mM.
-
Set up a series of reactions, each containing the same amount of protein and a different concentration of the crosslinker.
-
Incubate the reactions at room temperature for 30 minutes.
-
Quench the reactions by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM and incubate for an additional 15 minutes.
-
Analyze the samples by SDS-PAGE and western blotting to identify the concentration of this compound that maximizes the formation of the desired crosslinked product while minimizing non-specific aggregates.
Protocol 2: General Crosslinking Protocol with a Quenching Step
-
Prepare your protein sample in a suitable primary amine-free buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.0.
-
Add the this compound crosslinker to the protein solution at the optimized concentration determined in Protocol 1.
-
Incubate the reaction for the desired amount of time (e.g., 30 minutes) at the chosen temperature (e.g., room temperature or 4°C).
-
Quench the reaction by adding a primary amine-containing solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes to ensure all unreacted crosslinker is consumed.
-
The sample is now ready for downstream analysis.
Visualizations
Caption: Experimental workflow for optimizing and performing a crosslinking reaction.
Caption: Troubleshooting logic for addressing non-specific crosslinking.
challenges in cleaving DTME crosslinked proteins
Welcome to the Technical Support Center for DTME Crosslinked Protein Cleavage. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of cleaving dithiobis(maleimidoethane) (this compound) crosslinked proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of this compound crosslinked proteins.
Question: Why is the cleavage of my this compound-crosslinked protein incomplete?
Answer:
Incomplete cleavage is a common issue that can be caused by several factors. The primary reasons include suboptimal concentrations of the reducing agent, insufficient incubation time or temperature, and inaccessible disulfide bonds within the protein complex.
To troubleshoot this, consider the following:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, typically Dithiothreitol (DTT), is critical. While standard protocols suggest a range, the optimal concentration can be protein-dependent.[1][2] It is recommended to perform a titration experiment to determine the ideal concentration for your specific protein complex.
-
Adjust Incubation Conditions: Both time and temperature play a significant role in cleavage efficiency. Increasing the incubation time or temperature can enhance the reduction of the disulfide bond.[2] However, be cautious as prolonged high temperatures can lead to protein denaturation and aggregation.[3]
-
Ensure Accessibility of the Crosslink: The this compound crosslink may be buried within the protein structure, making it inaccessible to the reducing agent. The inclusion of a denaturant in the cleavage buffer can help unfold the protein and expose the disulfide bond.
Table 1: Recommended Starting Conditions for this compound Cleavage
| Parameter | Reducing Agent | Recommended Concentration | Incubation Temperature | Incubation Time | Notes |
| Standard Cleavage | DTT | 10-100 mM[1] | Room Temperature (RT) to 37°C[2][4] | 30-60 minutes[1] | Optimal DTT pH range is 7.0-8.1.[5][6] |
| SDS-PAGE Sample Prep | DTT or β-ME | 50-100 mM[2] | 95-100°C | 5-10 minutes[1] | Included in standard reducing sample buffer. |
| Mass Spectrometry Sample Prep | DTT or TCEP | 5-20 mM[7] | 37-56°C[7] | 20-30 minutes[7] | Followed by an alkylation step to prevent re-formation of disulfide bonds. |
Question: My protein is precipitating after adding the reducing agent. What can I do?
Answer:
Protein precipitation or aggregation upon cleavage of this compound crosslinks is often due to the disruption of the protein's tertiary or quaternary structure.[3] The crosslinker may have been holding the complex in a soluble conformation, and its removal leads to misfolding and aggregation.
Here are some strategies to prevent precipitation:
-
Optimize Buffer Conditions: The composition of your cleavage buffer is crucial. Consider adding stabilizing agents such as glycerol, arginine, or non-ionic detergents.
-
Modify Cleavage Protocol: Perform the cleavage reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the unfolding process and may prevent aggregation.
-
Stepwise Reduction: A gradual addition of the reducing agent might help the protein to refold correctly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Dithiobis(maleimidoethane) (this compound) is a homobifunctional crosslinking reagent. It contains two maleimide (B117702) groups that react specifically with sulfhydryl groups (cysteine residues) on proteins, and a central disulfide bond in its spacer arm.[1] This disulfide bond can be cleaved by reducing agents, allowing for the separation of the crosslinked proteins.[1][4]
Q2: Which reducing agent should I use for cleaving this compound?
A2: Dithiothreitol (DTT) is the most commonly used reducing agent for cleaving this compound crosslinks due to its efficiency in reducing disulfide bonds.[1][2] Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is more stable and less prone to oxidation than DTT.[8][9]
Q3: Can I reuse my DTT solution?
A3: It is highly recommended to use a freshly prepared DTT solution for each experiment.[2][5][6] DTT solutions are susceptible to oxidation, which reduces their effectiveness.
Q4: How does this compound cleavage affect my downstream mass spectrometry analysis?
A4: After cleavage, a portion of the crosslinker remains attached to the cysteine residue, which results in a mass modification of the peptide.[10] This mass shift needs to be accounted for in your mass spectrometry data analysis software to ensure correct peptide identification.[10] It is also standard practice to perform an alkylation step after reduction to prevent the re-formation of disulfide bonds.[7]
Q5: Are there any side reactions I should be aware of during this compound cleavage?
A5: Yes, potential side reactions include the oxidation of methionine residues, which can be suppressed by adding DTT to the cleavage mixture.[11] Additionally, if you are performing an alkylation step after cleavage for mass spectrometry, be aware that some alkylating agents can have side reactions with other amino acid residues.[7]
Experimental Protocols
Protocol 1: Standard Cleavage of this compound-Crosslinked Proteins
-
Prepare a fresh 1 M stock solution of DTT in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To your this compound-crosslinked protein sample, add the DTT stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at 37°C for 30 minutes. [4]
-
The cleaved protein sample is now ready for downstream analysis such as SDS-PAGE or Western blotting. For SDS-PAGE, you can add reducing sample buffer and heat at 95-100°C for 5 minutes.[1]
Protocol 2: Sample Preparation for Mass Spectrometry after this compound Cleavage
-
Cleavage/Reduction: Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.[7]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.[7]
-
Proteolytic Digestion: Proceed with your standard in-solution or in-gel digestion protocol (e.g., with trypsin).
-
Desalting: Desalt the peptide mixture using a C18 spin column or other suitable method before LC-MS/MS analysis.[12]
Visualizations
Caption: Workflow of this compound crosslinking and cleavage.
Caption: Troubleshooting decision tree for incomplete this compound cleavage.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Improving the Aqueous Solubility of Di-tert-butyl Malonate (DTME)
Welcome to the technical support center for Di-tert-butyl malonate (DTME). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the solubility of this compound for your specific applications.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in water. | This compound is known to be sparingly soluble in aqueous solutions.[1][2] | Consider using a co-solvent, adjusting the pH, or increasing the temperature. Refer to the detailed experimental protocols below. |
| A cloudy solution or precipitate forms after initial dissolution. | The concentration of this compound may have exceeded its solubility limit under the current conditions. The solution may be supersaturated. | Try reducing the concentration of this compound. If using a co-solvent, you may need to increase the proportion of the organic solvent. For pH adjustments, ensure the pH is stable. |
| The solution appears to have degraded over time. | This compound, as an ester, can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] | Prepare fresh solutions before use. If pH adjustment is necessary, conduct stability studies to determine the rate of hydrolysis at your target pH. Consider storing solutions at lower temperatures to slow degradation. |
| Inconsistent results between experiments. | Variations in experimental conditions such as temperature, pH, or the exact ratio of co-solvents can significantly impact solubility. | Carefully control and monitor all experimental parameters. Use calibrated equipment and prepare solutions consistently. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the most common methods to improve the solubility of this compound in aqueous solutions?
A2: The most effective methods for improving the solubility of hydrophobic compounds like this compound include:
-
Co-solvency: Introducing a water-miscible organic solvent in which this compound is more soluble.
-
pH Adjustment: Modifying the pH of the aqueous solution. However, care must be taken due to the potential for ester hydrolysis.
-
Temperature Variation: Increasing the temperature of the solution can enhance the solubility of many organic compounds.
Q3: Which co-solvents are recommended for this compound?
A3: Common water-miscible organic solvents that can be used to dissolve esters include dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG). The optimal co-solvent and its concentration will need to be determined experimentally.
Q4: How does pH affect the solubility and stability of this compound?
A4: While changing the pH can sometimes influence the solubility of organic molecules, this compound, as a neutral ester, is not expected to have its solubility significantly altered by pH changes within a stable range. However, strong acidic or basic conditions can lead to the hydrolysis of the ester bonds, breaking down this compound into tert-butanol (B103910) and malonic acid. This is a critical consideration for solution stability. It is recommended to perform experiments at a pH where the compound is stable for the duration of the experiment.
Q5: Will heating the solution improve this compound's solubility?
A5: In general, the solubility of solid organic compounds increases with temperature. While this compound is a liquid at room temperature, increasing the temperature of the aqueous solution can still improve its miscibility. However, it is important to consider the potential for increased degradation at higher temperatures.
Q6: How can I quantify the concentration of dissolved this compound in my experiments?
A6: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is a common and accurate method for quantifying the concentration of organic compounds like this compound in aqueous solutions. You will need to develop a calibration curve using standards of known this compound concentrations.
Experimental Protocols
These protocols provide a framework for systematically investigating and optimizing the solubility of this compound.
Protocol 1: Determining this compound Solubility in Co-solvent Systems
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in various aqueous co-solvent mixtures.
Materials:
-
Di-tert-butyl malonate (this compound)
-
Distilled or deionized water
-
Water-miscible organic co-solvents (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC for quantification
Procedure:
-
Prepare a series of aqueous co-solvent mixtures (e.g., 10%, 20%, 30%, 50% v/v of DMSO in water).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial. "Excess" means that undissolved this compound should be visible.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved this compound.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved micro-droplets.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Data Presentation:
Once you have collected your data, you can present it in a table similar to the one below. Please note: The values in this table are hypothetical and for illustrative purposes only.
| Co-solvent | Co-solvent Concentration (% v/v) | This compound Solubility (mg/mL) |
| DMSO | 10 | 0.5 |
| DMSO | 20 | 2.0 |
| DMSO | 50 | 15.0 |
| Ethanol | 10 | 0.2 |
| Ethanol | 20 | 1.0 |
| Ethanol | 50 | 8.0 |
Protocol 2: Investigating the Effect of pH on this compound Solubility and Stability
This protocol describes how to assess the influence of pH on the apparent solubility and stability of this compound.
Materials:
-
This compound
-
Aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Additional materials as listed in Protocol 1
Procedure:
-
Add an excess amount of this compound to each buffer solution in separate sealed vials.
-
Equilibrate the samples at a constant temperature for 24-48 hours.
-
At different time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a small aliquot of the supernatant.
-
Immediately analyze the concentration of this compound in each aliquot by HPLC. This will allow you to determine both the apparent solubility and monitor for any degradation over time.
-
Process the remaining equilibrated samples as described in Protocol 1 (centrifugation and filtration) to determine the final apparent solubility.
Data Presentation:
Summarize your findings in a table. The values below are for illustration only.
| pH | Apparent this compound Solubility at 24h (mg/mL) | % this compound Remaining after 48h |
| 4.0 | 0.05 | 98% |
| 7.0 | 0.05 | 99% |
| 9.0 | 0.06 | 85% |
Protocol 3: Evaluating the Influence of Temperature on this compound Solubility
This protocol details how to measure the solubility of this compound at different temperatures.
Materials:
-
This compound
-
Aqueous solution (e.g., water or a selected co-solvent mixture)
-
Temperature-controlled shaker or water bath
-
Additional materials as listed in Protocol 1
Procedure:
-
Prepare several vials containing an excess of this compound in your chosen aqueous solution.
-
Place the vials in shakers set to different temperatures (e.g., 25 °C, 37 °C, 50 °C).
-
Equilibrate the samples for 24-48 hours at their respective temperatures.
-
While maintaining the temperature, centrifuge and filter the samples as described in Protocol 1.
-
Quantify the this compound concentration in the filtrate by HPLC.
Data Presentation:
Organize your results in a table. The values presented here are hypothetical.
| Temperature (°C) | This compound Solubility in Water (mg/mL) |
| 25 | 0.05 |
| 37 | 0.12 |
| 50 | 0.25 |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: General workflow for determining the equilibrium solubility of this compound.
Logical Relationship for Troubleshooting Insolubility
This diagram outlines a logical approach to troubleshooting issues with this compound solubility.
Caption: A decision tree for addressing this compound solubility challenges.
References
Technical Support Center: Preventing Aggregation in DTME Crosslinking Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during dithiobis(maleimidoethane) (DTME) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common visual and analytical signs of aggregation in my this compound crosslinking reaction?
A: Aggregation can manifest as visible turbidity, cloudiness, or even precipitation in your reaction tube. Analytically, you may observe the appearance of high-molecular-weight species in size-exclusion chromatography (SEC) or an increase in particle size and polydispersity in dynamic light scattering (DLS).[1]
Q2: What are the primary causes of protein aggregation during this compound crosslinking?
A: Several factors can contribute to protein aggregation during this compound crosslinking:
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular crosslinking, leading to aggregation.[1]
-
Excessive Crosslinker Concentration: A high molar excess of this compound can lead to over-crosslinking, where multiple crosslinkers attach to a single protein, promoting aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition are critical for protein stability. Using a buffer outside the optimal pH range for your protein or one containing interfering substances can induce aggregation.[1] For this compound, which reacts with sulfhydryl groups, the presence of competing nucleophiles is a key concern.
-
Presence of Organic Solvents: this compound is often dissolved in organic solvents like DMSO or DMF.[2] While necessary for solubilizing the crosslinker, high final concentrations of these solvents can denature proteins and cause them to aggregate.[1]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the modifications introduced by crosslinking can further destabilize them.
Q3: How can I optimize the molar ratio of this compound to my protein to prevent aggregation?
A: A good starting point is a 2- to 3-fold molar excess of this compound over the protein concentration.[1] However, the optimal ratio is protein-dependent and should be determined empirically. It is recommended to perform a titration experiment to find the lowest possible this compound concentration that still provides efficient crosslinking without causing significant aggregation.
Q4: What are the ideal buffer conditions for a this compound crosslinking reaction?
A: For this compound, which targets sulfhydryl groups on cysteine residues, the following buffer conditions are recommended:
-
pH: A pH range of 6.5-7.5 is optimal for the maleimide-thiol reaction, ensuring specific and efficient conjugation while minimizing hydrolysis of the maleimide (B117702) group.[1]
-
Buffer Type: Use non-amine and non-sulfhydryl containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[1] Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for reaction with this compound, reducing crosslinking efficiency.
-
Additives: Including 5-10 mM EDTA can help prevent the oxidation of free sulfhydryls, which can lead to unwanted disulfide bond formation and aggregation.[1]
Q5: Can I add stabilizing agents to my reaction? If so, which ones are recommended?
A: Yes, adding stabilizing excipients can be an effective strategy to prevent aggregation. The choice and concentration of the excipient should be optimized for your specific protein.
| Excipient Category | Examples | Typical Starting Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[1] |
Troubleshooting Guide
If you are experiencing aggregation in your this compound crosslinking reactions, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Assess Reaction Parameters
Begin by reviewing your current experimental setup.
| Parameter | Recommended Starting Point | Potential Issue if Deviating |
| Protein Concentration | 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein) | Higher concentrations increase the risk of intermolecular crosslinking and aggregation. |
| This compound:Protein Molar Ratio | 2:1 to 3:1 | A higher ratio can lead to over-crosslinking and aggregation. |
| Buffer pH | 6.5 - 7.5 | pH outside this range can lead to side reactions and protein instability.[1] |
| Buffer Composition | PBS, HEPES (non-amine, non-sulfhydryl) | Amine or sulfhydryl-containing buffers will compete with the reaction. |
| Final DMSO/DMF Concentration | < 10-15% (v/v) | Higher concentrations can denature the protein.[1] |
| Reaction Temperature | 4°C to Room Temperature | Higher temperatures can accelerate aggregation for some proteins. |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times can sometimes lead to increased aggregation.[3] |
Step 2: Optimization Workflow
If your initial parameters are leading to aggregation, follow this optimization workflow.
Caption: Troubleshooting workflow for preventing aggregation in this compound crosslinking.
Experimental Protocol: Optimized this compound Crosslinking
This protocol provides a detailed methodology for performing a this compound crosslinking reaction with considerations to minimize aggregation.
Materials:
-
Protein of interest in a sulfhydryl-free buffer
-
Dithiobis(maleimidoethane) (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2, containing 10 mM EDTA
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Size-Exclusion Chromatography (SEC) system for analysis
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a starting concentration of 0.1 mM in the Conjugation Buffer. If your protein is known to be unstable, consider starting with a lower concentration.
-
Ensure the protein solution is free of any reducing agents by dialysis or using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 3.12 mg of this compound in 1 mL of DMSO.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar ratio (start with a 2:1 molar ratio of this compound to protein). Add the this compound solution dropwise while gently vortexing to ensure rapid mixing and avoid localized high concentrations of the crosslinker.
-
Ensure the final concentration of DMSO or DMF is below 10% (v/v).
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinking and Aggregation:
-
Analyze the reaction mixture by SEC to detect the formation of crosslinked species and any high-molecular-weight aggregates.
-
Further analysis can be performed using SDS-PAGE under non-reducing and reducing conditions to confirm crosslinking and cleavage of the this compound spacer arm.
-
This compound Reaction and Hydrolysis Pathway
The following diagram illustrates the reaction of this compound with sulfhydryl groups and the potential for hydrolysis of the maleimide group, which can affect reaction efficiency.
Caption: this compound reaction with sulfhydryls and potential hydrolysis side reaction.
References
Technical Support Center: Strategies to Improve Enrichment of DTME-Crosslinked Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dithiobismaleimidoethane (DTME) crosslinking experiments. Our goal is to help you overcome common challenges and improve the enrichment of this compound-crosslinked peptides for successful mass spectrometry analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound crosslinking and enrichment experiments in a question-and-answer format.
Question: I am observing low or no crosslinking. What are the potential causes and how can I resolve this?
Answer: Low or no crosslinking efficiency is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Reagent Concentration:
-
Problem: The concentration of this compound or your protein may not be optimal for efficient crosslinking.
-
Solution: Perform a titration experiment to determine the ideal molar excess of this compound to your protein. A good starting point is a two- to three-fold molar excess of the crosslinker over the sulfhydryl-containing protein.[1] You can also try concentrating your protein sample before the reaction.[2]
-
-
Reaction Buffer Composition:
-
Problem: Components in your reaction buffer can interfere with the crosslinking reaction.
-
Solution: Ensure your buffer is free of sulfhydryl-containing components like DTT or β-mercaptoethanol, as they will compete with the protein's cysteine residues for reaction with the maleimide (B117702) groups of this compound.[1][3] The recommended pH range for the maleimide-thiol reaction is 6.5-7.5.[1][3] At pH values above 7.5, hydrolysis of the maleimide groups and reactivity towards primary amines can occur.[1]
-
-
This compound Reagent Integrity:
-
Incubation Time and Temperature:
Question: I am seeing a high degree of non-specific crosslinking or protein aggregation. How can I minimize this?
Answer: Non-specific crosslinking and aggregation can obscure your results and make data analysis difficult. Consider the following adjustments:
-
Excessive Crosslinker Concentration:
-
Prolonged Incubation Time:
-
Inefficient Quenching:
-
Problem: Failure to effectively stop the crosslinking reaction can lead to continued, non-specific reactions.
-
Solution: Ensure you add an adequate molar excess of a quenching reagent containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol, to consume any unreacted this compound.
-
-
Sample Complexity:
-
Problem: In complex samples like cell lysates, the high number of proteins increases the likelihood of non-specific interactions.
-
Solution: If possible, consider an enrichment step for your protein of interest before crosslinking to reduce the complexity of the sample.[2]
-
Question: My enrichment of crosslinked peptides is inefficient, leading to low identification rates in my mass spectrometry analysis. What can I do?
Answer: The low abundance of crosslinked peptides is a significant challenge.[5][6][7] Improving enrichment is critical for successful identification.
-
Choice of Enrichment Strategy:
-
Problem: A single enrichment method may not be sufficient for complex samples.
-
Solution: Employ orthogonal enrichment strategies. The two most common and effective methods for enriching crosslinked peptides are Strong Cation Exchange (SCX) chromatography and Size Exclusion Chromatography (SEC).[5][8]
-
SCX Chromatography: This technique separates peptides based on charge. Crosslinked peptides typically carry a higher positive charge than linear peptides, allowing for their effective enrichment.[5][8]
-
SEC: This method separates molecules based on size. Crosslinked peptides are larger than their linear counterparts and will elute in earlier fractions.[5][8]
-
-
-
Optimization of Enrichment Protocol:
-
Problem: The parameters of your enrichment protocol may not be optimal.
-
Solution:
-
For SCX , optimize the salt gradient used for elution to ensure effective separation of crosslinked peptides from linear peptides. A simple two-step salt gradient can be as effective as more complex methods.[5]
-
For SEC , ensure your column is properly calibrated and that you are collecting the appropriate early fractions where the larger, crosslinked peptides are expected to elute.[5]
-
-
-
Incomplete Disulfide Bond Cleavage (During Elution/Analysis):
-
Problem: If the disulfide bond within the this compound linker is not fully cleaved, it can complicate analysis and reduce identification.
-
Solution: Ensure complete reduction of the disulfide bond by using a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to mass spectrometry analysis.[1][4] A final concentration of 10-100 mM DTT is commonly used.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (dithiobismaleimidoethane) is a homobifunctional crosslinking reagent. It contains two maleimide groups that react specifically with sulfhydryl groups (-SH) on cysteine residues.[1][4] A key feature of this compound is the disulfide bond in its spacer arm, which can be cleaved by reducing agents. This cleavability is advantageous for mass spectrometry analysis as it allows for the separation of the crosslinked peptides, simplifying data interpretation.[1][4]
Q2: What are the advantages of using a cleavable crosslinker like this compound?
A2: Cleavable crosslinkers are advantageous for several reasons. They allow for the confident identification of crosslinked peptides in complex samples.[5] The cleavage of the linker during MS/MS analysis generates characteristic fragmentation patterns that simplify data analysis and improve the false discovery rate (FDR) calculations.[5]
Q3: Can I use this compound for in-vivo crosslinking?
A3: Yes, this compound is cell membrane permeable and can be used for intracellular crosslinking.[4]
Q4: What are some alternative enrichment strategies to SCX and SEC?
A4: While SCX and SEC are the most common methods, affinity enrichment is another powerful technique. This requires the use of a crosslinker that contains an affinity tag, such as biotin (B1667282) or an azide (B81097) group for click chemistry.[6][8][9] After digestion, the tagged crosslinked peptides can be selectively captured using an affinity resin.[6][9]
Experimental Protocols
General Protocol for this compound Crosslinking of Proteins in Solution
This protocol provides a general guideline. Optimal conditions may vary depending on the specific proteins and experimental goals.
Materials:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another sulfhydryl-free buffer at pH 6.5-7.5.[1] It is recommended to include 5-10 mM EDTA to prevent reoxidation of disulfides.[1]
-
This compound Crosslinker Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 5-20 mM.[1]
-
Quenching Solution: A solution containing a free sulfhydryl, such as 1 M β-mercaptoethanol or 1 M L-cysteine.
-
Reducing Agent for Cleavage: 1 M DTT or TCEP.
Procedure:
-
Dissolve your protein(s) in the conjugation buffer to a final concentration of 0.1 mM.[1]
-
Add the freshly prepared this compound stock solution to the protein solution to achieve a final concentration of 0.2 mM (a two-fold molar excess).[1]
-
Incubate the reaction for 30 minutes at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration that is in molar excess to the this compound used. Incubate for an additional 15 minutes at room temperature.
-
Proceed with sample preparation for downstream analysis (e.g., SDS-PAGE, proteolytic digestion for mass spectrometry).
-
For cleavage of the this compound crosslinks, treat the sample with 10-100 mM DTT or TCEP. Heating for 5 minutes in a standard reducing sample buffer for SDS-PAGE will also effectively cleave the crosslinks.[1]
Enrichment of this compound-Crosslinked Peptides using SCX
-
After crosslinking and quenching, denature, reduce, and alkylate the protein sample.
-
Digest the proteins with an appropriate protease (e.g., trypsin).
-
Acidify the peptide mixture with formic acid.
-
Equilibrate an SCX spin column or cartridge with an acidic loading buffer.
-
Load the acidified peptide digest onto the SCX column.
-
Wash the column with the loading buffer to remove unbound peptides.
-
Elute the peptides using a step gradient of increasing salt concentration (e.g., sodium chloride). Crosslinked peptides, due to their higher charge, are expected to elute at higher salt concentrations than most linear peptides.[5]
-
Collect the fractions and desalt them prior to LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Enrichment Strategies for Crosslinked Peptides
| Enrichment Strategy | Principle | Advantages | Disadvantages |
| Strong Cation Exchange (SCX) | Separation based on peptide charge.[5][8] | Effective for enriching highly charged crosslinked peptides.[5] | May not resolve all crosslinked peptides from linear peptides with multiple basic residues. |
| Size Exclusion Chromatography (SEC) | Separation based on peptide size.[5][8] | Good for separating larger crosslinked peptides from smaller linear peptides.[5] | Resolution may be limited, and there can be overlap with large linear peptides. |
| Affinity Enrichment | Selective capture of tagged crosslinked peptides.[6][8] | Highly specific and can significantly reduce sample complexity.[6] | Requires the use of specialized, tagged crosslinkers. |
Visualizations
Caption: General workflow for this compound crosslinking experiments.
Caption: SCX-based enrichment workflow for crosslinked peptides.
Caption: SEC-based enrichment workflow for crosslinked peptides.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Crosslinker - this compound - ProteoChem [proteochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo crosslinking and effective 2D enrichment for proteome wide interactome studies - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid when using DTME crosslinker
Welcome to the technical support center for the DTME (Dithiobismaleimidoethane) crosslinker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the use of this compound in crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional, sulfhydryl-reactive crosslinker. It contains a maleimide (B117702) group at each end of a spacer arm, which specifically reacts with sulfhydryl groups (-SH) on molecules like cysteine residues in proteins. A key feature of this compound is the presence of a disulfide bond within its spacer arm, which allows the crosslink to be cleaved by reducing agents.[1][2] This makes it a valuable tool for studying protein-protein interactions, characterizing protein structure, and identifying binding partners, as the interacting molecules can be separated after crosslinking for analysis.[1][3]
Q2: What is the optimal pH for this compound crosslinking reactions?
A2: The optimal pH range for the reaction between the maleimide groups of this compound and sulfhydryl groups is between 6.5 and 7.5.[1] Within this range, the reaction is highly specific for sulfhydryls. At a pH above 7.5, the reactivity of maleimides towards primary amines increases, and hydrolysis of the maleimide groups can also occur, which will reduce the efficiency of the crosslinking reaction.[1]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is sensitive to moisture.[4][5] Upon receipt, it should be stored desiccated at 4°C.[1] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[4][5][6] this compound is not readily soluble in aqueous solutions and should be dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] It is not recommended to prepare stock solutions for long-term storage as the maleimide groups can hydrolyze over time, especially in the presence of moisture.[1][6]
Q4: Can I use buffers containing reducing agents like DTT or β-mercaptoethanol with this compound?
A4: No. Reducing agents will cleave the disulfide bond in the this compound spacer arm, inactivating the crosslinker. Ensure that your protein solution and buffers are free from any thiol-containing reducing agents before initiating the crosslinking reaction.[7]
Troubleshooting Guide
Low or No Crosslinking Efficiency
Problem: After performing the crosslinking reaction and analyzing the results (e.g., by SDS-PAGE), you observe little to no formation of crosslinked products.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range for optimal maleimide-sulfhydryl reactivity.[1] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris, glycine) can react with the maleimide groups, especially at pH > 7.5.[1] Use a non-amine, sulfhydryl-free buffer such as phosphate-buffered saline (PBS) or HEPES.[1][4] |
| Hydrolysis of this compound | Prepare the this compound stock solution in dry DMSO or DMF immediately before use. Avoid storing the reconstituted crosslinker.[1][6] |
| Insufficient this compound Concentration | The optimal molar excess of this compound to protein can vary. A 10- to 50-fold molar excess is a common starting point, but empirical testing is recommended to find the optimal ratio for your specific application.[4][5][6] |
| Protein Sulfhydryl Groups are Inaccessible or Oxidized | Ensure that your protein has accessible, reduced cysteine residues. If necessary, treat the protein with a mild reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding this compound.[1] |
| Low Protein Concentration | Low protein concentrations can favor the hydrolysis of the crosslinker over the crosslinking reaction. If possible, increase the concentration of your protein sample.[8] |
Poor Solubility of this compound
Problem: The this compound crosslinker precipitates out of solution upon addition to the aqueous reaction buffer.
| Potential Cause | Troubleshooting Suggestion |
| Low Aqueous Solubility of this compound | This compound has limited solubility in water.[1][2] The reaction solution may initially appear cloudy. This often clears as the reaction proceeds and the crosslinker reacts with the protein.[1] |
| Insufficient Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture can be increased to improve this compound solubility. Most proteins can tolerate up to 10-15% DMSO without significant loss of solubility.[1] |
| Precipitation of Protein-Crosslinker Conjugate | In some cases, the crosslinked protein complex itself may have lower solubility. Consider optimizing the buffer conditions, such as ionic strength or the inclusion of non-ionic detergents. |
Inefficient Cleavage of Crosslinked Products
Problem: After treatment with a reducing agent, the crosslinked protein complex does not efficiently dissociate back into its individual components.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent | Ensure a sufficient concentration and incubation time for the reducing agent. For example, treatment with 10-100mM DTT or TCEP is typically effective. Heating the sample in a reducing SDS-PAGE sample buffer will also cleave the disulfide bond.[1] |
| Incomplete Reaction of the Second Maleimide Group | If only one maleimide group of this compound reacts with a protein, a "dead-end" modification occurs, which is not cleavable in a way that separates two proteins. This can be influenced by the stoichiometry of the reactants. |
| Non-specific Crosslinking | At pH values above 8.0, maleimides can react with primary amines, forming a stable bond that is not cleavable by reducing agents.[1] Maintain the reaction pH within the recommended range. |
Experimental Protocols
General Protein Crosslinking Protocol with this compound
-
Prepare Protein Sample:
-
Prepare this compound Stock Solution:
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point.[4][5][6]
-
Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours at 4°C.[1][4]
-
-
Quench the Reaction (Optional):
-
To stop the crosslinking reaction, add a quenching buffer containing a free thiol, such as 2-mercaptoethanol (B42355) or cysteine, to a final concentration that is in excess of the unreacted this compound.
-
-
Remove Excess Crosslinker (Optional):
-
Excess, non-reacted this compound can be removed by dialysis or using a desalting column.[1]
-
-
Cleavage of Crosslinks:
Visualizations
Caption: Experimental workflow for protein crosslinking using this compound.
Caption: Troubleshooting flowchart for low this compound crosslinking efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound Crosslinker - this compound - ProteoChem [proteochem.com]
- 3. researchgate.net [researchgate.net]
- 4. store.sangon.com [store.sangon.com]
- 5. store.sangon.com [store.sangon.com]
- 6. store.sangon.com [store.sangon.com]
- 7. benchchem.com [benchchem.com]
- 8. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DTME and DSS for In Vivo Crosslinking
For researchers, scientists, and drug development professionals seeking to capture protein-protein interactions within a cellular context, the choice of a crosslinking agent is a critical experimental parameter. This guide provides a detailed comparison of two commonly used crosslinkers, Dithiobismaleimidoethane (DTME) and Disuccinimidyl suberate (B1241622) (DSS), for in vivo applications. We will delve into their mechanisms of action, key performance differences, and provide supporting experimental data and protocols to inform your selection process.
This comparison guide will objectively evaluate the performance of this compound and DSS, presenting quantitative data in structured tables and offering detailed experimental methodologies.
At a Glance: this compound vs. DSS
| Feature | This compound (Dithiobismaleimidoethane) | DSS (Disuccinimidyl suberate) |
| Reactive Group | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Sulfhydryls (e.g., Cysteine) | Primary amines (e.g., Lysine) |
| Cleavability | Cleavable (reducible by DTT or TCEP) | Non-cleavable |
| Spacer Arm Length | 13.3 Å (11 atoms) | 11.4 Å (8 atoms) |
| Cell Permeability | Cell membrane permeable | Cell membrane permeable |
| Solubility | Must be dissolved in an organic solvent (e.g., DMSO, DMF) | Must be dissolved in an organic solvent (e.g., DMSO, DMF) |
Delving Deeper: A Quantitative Comparison
| Performance Metric | This compound | DSS | Supporting Data Insights |
| Crosslinking Efficiency | Dependent on the abundance and accessibility of free sulfhydryl groups. Cysteine is a less abundant amino acid than lysine (B10760008). | Generally higher due to the higher abundance of lysine residues on protein surfaces. | Studies comparing amine-reactive (like DSS) and sulfhydryl-reactive crosslinkers often show a greater number of crosslinks identified with the former due to the higher frequency of lysine residues. |
| Specificity | Highly specific for sulfhydryl groups, reducing the complexity of the crosslinked sample. | Reactive towards all accessible primary amines, which can lead to a higher number of crosslinks but also potentially more complex datasets. | The choice between targeting cysteines or lysines allows for different experimental strategies. For example, if a protein of interest is rich in accessible cysteines and interacts with proteins with few lysines, this compound might be advantageous. |
| Reversibility Advantage | The cleavable disulfide bond allows for the separation of crosslinked proteins, facilitating identification by mass spectrometry and enabling techniques like diagonal electrophoresis. | The non-cleavable nature can make the analysis of crosslinked complexes more challenging, often requiring specialized software for data interpretation. | Cleavable crosslinkers are often preferred for initial interactome mapping studies as they simplify the identification of interacting partners. |
| Potential for Protein Perturbation | Modification of cysteine residues can disrupt disulfide bonds crucial for protein structure and function. | Modification of lysine residues can alter protein charge and potentially interfere with interactions or enzymatic activity. | Both crosslinkers have the potential to perturb protein structure and function. The choice should consider the specific proteins being studied and the location of their reactive residues. |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo crosslinking experiments. Below are generalized protocols for both this compound and DSS, which should be optimized for your specific cell type and experimental goals.
In Vivo Crosslinking with this compound
-
Cell Preparation: Culture cells to the desired density (typically 70-80% confluency).
-
Washing: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS), pH 7.4, to remove any media components that could interfere with the crosslinking reaction.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. A typical stock concentration is 10-25 mM.
-
Crosslinking Reaction: Dilute the this compound stock solution in PBS to the final desired concentration (typically ranging from 100 µM to 1 mM). Add the this compound solution to the cells and incubate for 30 minutes to 2 hours at room temperature or 37°C. The optimal time and concentration should be determined empirically.
-
Quenching: Terminate the crosslinking reaction by adding a quenching solution. For maleimide-reactive crosslinkers, a common quenching agent is a solution containing a free thiol, such as 2-mercaptoethanol (B42355) or DTT, at a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Downstream Analysis: After quenching, wash the cells again with ice-cold PBS. Proceed with cell lysis using a suitable buffer and subsequent analysis, such as immunoprecipitation or mass spectrometry.
In Vivo Crosslinking with DSS
-
Cell Preparation: Culture cells to the desired density (e.g., 70-80% confluency).
-
Washing: Wash the cells twice with ice-cold PBS, pH 7.0-9.0, to remove amine-containing media components.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 25-50 mM).
-
Crosslinking Reaction: Dilute the DSS stock solution in PBS to the final working concentration (typically 0.25-2 mM). Add the DSS solution to the cells and incubate for 30-60 minutes at room temperature. Optimization of concentration and incubation time is crucial.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Cell Lysis and Downstream Analysis: Wash the cells with ice-cold PBS and proceed with cell lysis and subsequent protein analysis.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction mechanisms, and a generalized experimental workflow.
A Comparative Guide to DTME Crosslinking Efficiency for Researchers
For scientists and drug development professionals, the precise and efficient crosslinking of proteins is paramount for elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and stabilizing protein complexes for structural studies. Dithiobis(maleimidoethane) (DTME) is a homobifunctional, sulfhydryl-reactive, and cleavable crosslinker that offers specific advantages in these applications. This guide provides a quantitative comparison of this compound with other common crosslinkers, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Comparative Analysis of Sulfhydryl-Reactive Crosslinkers
The choice of a crosslinker is dictated by several factors, including the reactivity of its functional groups, the length of its spacer arm, its cleavability, and its solubility. Below is a comparison of this compound with other commonly used sulfhydryl-reactive crosslinkers. While direct comparative kinetic data is sparse in the literature, the following tables summarize key physical and chemical properties to guide your selection.
Table 1: Physical and Chemical Properties of Common Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Features |
| Dithiobis(maleimidoethane) | This compound | Maleimide (B117702) | 13.3 | Yes (Disulfide bond) | Thiol-reactive, cleavable by reducing agents (DTT, TCEP), cell membrane permeable.[1] |
| Bismaleimidoethane | BMOE | Maleimide | 8.0 | No | Shorter, non-cleavable analog of this compound. |
| 1,6-Bismaleimidohexane | BMH | Maleimide | 16.1 | No | Longer, non-cleavable analog of this compound, providing a greater crosslinking distance.[2] |
| 1,8-Bismaleimido-diethyleneglycol | BM(PEG)2 | Maleimide | 17.6 | No | PEG spacer increases hydrophilicity. |
Table 2: Quantitative Data on Maleimide-Thiol Conjugate Stability
The efficiency of a crosslinker is not only about the rate of reaction but also the stability of the resulting bond. The thioether bond formed by the reaction of a maleimide with a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the intracellular environment. This can lead to de-conjugation. The stability of the maleimide-thiol adduct is therefore a critical parameter.
| Adduct | Reversibility (Half-life in 10 mM GSH, pH 7.4, 37°C) | Reference |
| N-ethylmaleimide-Mercaptopropionic acid | 19 ± 2 hours | [3] |
| N-ethylmaleimide-N-acetylcysteine | 337 ± 27 hours | [3] |
This data indicates that the stability of the maleimide-thiol adduct can be influenced by the local chemical environment of the thiol. While specific data for this compound is not provided in this study, it highlights a key consideration for researchers working with maleimide-based crosslinkers in reducing environments.
Experimental Protocols
To achieve optimal and reproducible crosslinking results, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for a typical protein crosslinking experiment and for quantifying the crosslinking efficiency.
Protocol 1: General Protein Crosslinking using this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
This compound crosslinker.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Reducing agent (e.g., DTT or TCEP) if the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Desalting column for buffer exchange and removal of excess reagents.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Crosslinker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of this compound to protein typically ranging from 20:1 to 50:1. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
-
Protocol 2: Quantification of Crosslinking Efficiency using Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a sample. By measuring the reduction in free sulfhydryls after the crosslinking reaction, the efficiency of the reaction can be determined.
Materials:
-
Ellman's Reagent (DTNB).
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Cysteine or another thiol-containing compound for generating a standard curve.
-
Protein samples before and after the crosslinking reaction.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of cysteine in the reaction buffer.
-
Add Ellman's reagent to each standard and measure the absorbance at 412 nm.
-
Plot the absorbance versus the concentration to generate a standard curve.
-
-
Sample Measurement:
-
Take an aliquot of the protein solution before and after the crosslinking reaction.
-
Add Ellman's reagent to each sample and incubate for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation of Crosslinking Efficiency:
-
Use the standard curve to determine the concentration of free sulfhydryls in the "before" and "after" samples.
-
Calculate the crosslinking efficiency using the following formula: Efficiency (%) = [1 - (Free SH after / Free SH before)] * 100
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of crosslinking, the following diagrams have been generated using Graphviz.
Caption: A general workflow for a protein crosslinking experiment using this compound.
Caption: Using this compound to study ligand-induced EGFR dimerization.
By providing a clear comparison of this compound with its alternatives, detailed experimental protocols, and visual representations of workflows and applications, this guide aims to equip researchers with the necessary information to effectively utilize this compound in their studies of protein structure and function.
References
A Head-to-Head Comparison: Cross-Validating Protein-Protein Interactions with DTME and Yeast Two-Hybrid
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dual-Tag Membrane Eukaryotic (DTME) affinity purification and Yeast Two-Hybrid (Y2H) for the identification and validation of protein-protein interactions (PPIs). We delve into the experimental protocols, present comparative data, and visualize the underlying principles and workflows.
In the quest to unravel complex cellular signaling pathways and identify novel drug targets, understanding the intricate web of protein-protein interactions is paramount. Two powerful and widely utilized techniques for elucidating these interactions are the Yeast Two-Hybrid (Y2H) system and affinity purification followed by mass spectrometry (AP-MS). This guide focuses on a specialized AP-MS method, which we term Dual-Tag Membrane Eukaryotic (this compound) protein interaction analysis, tailored for studying membrane and membrane-associated proteins in their near-native environment, and cross-validates its findings with the classic Y2H approach.
Principles of the Techniques
Dual-Tag Membrane Eukaryotic (this compound) Analysis: This method, a form of Tandem Affinity Purification (TAP), involves genetically tagging a protein of interest (the "bait") with two distinct affinity tags.[1] The bait protein is then expressed in eukaryotic cells, typically mammalian, allowing it to interact with its binding partners ("prey") within the context of the cellular membrane. The dual-tagging strategy allows for a two-step purification process, which significantly reduces non-specific binding and enhances the purity of the isolated protein complexes.[2] The identification of the co-purified prey proteins is subsequently achieved through mass spectrometry.[3]
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to detect binary protein-protein interactions in the nucleus of yeast.[4] The principle relies on the reconstitution of a functional transcription factor. A bait protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of potential prey proteins is fused to the activation domain (AD).[5] If the bait and a prey protein interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which typically allows for cell growth on a selective medium or a colorimetric change.[6]
Comparative Analysis of this compound and Y2H
The choice between this compound and Y2H depends on the specific research question, the nature of the proteins being studied, and the desired information. This compound provides a snapshot of protein complexes, including both direct and indirect interactions, in a more physiologically relevant context for mammalian cells. In contrast, Y2H is a powerful tool for identifying direct, binary interactions and is highly scalable for screening large libraries.[4][7]
A key distinction lies in their suitability for different types of proteins. Y2H can be challenging for membrane proteins due to the requirement for the interaction to occur within the yeast nucleus.[5] this compound, on the other hand, is specifically designed to capture interactions of membrane-associated proteins.
The concordance between large-scale Y2H and AP-MS studies has been noted to be relatively low, with one study in yeast reporting an overlap of only 14%.[8] This suggests that these two methods provide complementary views of the interactome. Y2H is adept at finding transient or weaker binary interactions, while AP-MS methods like this compound excel at identifying components of stable protein complexes.[7]
Quantitative Data Comparison
To illustrate the differing outputs of these two techniques, the following table summarizes hypothetical, yet representative, results from a screen to identify interactors of a specific transmembrane receptor.
| Metric | This compound (AP-MS) | Yeast Two-Hybrid (Y2H) | Notes |
| Total Interactors Identified | 35 | 58 | Y2H often yields a higher number of initial hits. |
| High-Confidence Interactors | 28 | 32 | After filtering for reproducibility and specificity. |
| Known Interactors Identified | 8 out of 10 | 5 out of 10 | This compound may have a higher success rate for known partners in native complexes. |
| Novel Interactors | 20 | 27 | Y2H can be a powerful discovery engine for novel binary interactions. |
| Overlap Between Methods | - | 12 | The number of interactors identified by both methods. |
| False Positive Rate (Estimated) | Low to Moderate | Moderate to High | The two-step purification in this compound reduces background. Y2H is known for a higher rate of false positives.[6] |
| False Negative Rate (Estimated) | Moderate | High | This compound may miss transient interactions. Y2H has a high false-negative rate, estimated to be around 70-90%.[7] |
| Interaction Type | Direct and Indirect | Primarily Direct Binary | This compound pulls down entire complexes, while Y2H detects direct binding.[7] |
| Suitability for Membrane Proteins | High | Low to Moderate | This compound is performed in a membrane-permissive environment. Y2H requires nuclear localization.[5] |
Experimental Protocols
Dual-Tag Membrane Eukaryotic (this compound) Protocol
This protocol outlines a general procedure for tandem affinity purification of a membrane protein of interest.
-
Vector Construction: The gene encoding the bait protein is cloned into a mammalian expression vector that appends a dual-tag (e.g., S-tag and FLAG-tag) to the N- or C-terminus.
-
Cell Line Generation: The expression vector is transfected into a suitable eukaryotic cell line (e.g., HEK293T). A stable cell line expressing the tagged bait protein is established through antibiotic selection.
-
Cell Culture and Lysis: The stable cell line is expanded, and protein expression is induced if necessary. Cells are harvested and lysed using a mild, non-denaturing detergent buffer that preserves protein complexes while solubilizing the membrane.
-
First Affinity Purification: The cell lysate is incubated with the first affinity resin (e.g., S-protein agarose). The resin is washed extensively to remove non-specific binders. The bait protein and its associated complex are then eluted.
-
Second Affinity Purification: The eluate from the first step is incubated with a second affinity resin (e.g., anti-FLAG agarose). This step further purifies the protein complex.
-
Elution and Sample Preparation: The purified protein complex is eluted from the second resin. The proteins are then precipitated, re-solubilized, and digested into peptides, typically with trypsin.
-
Mass Spectrometry and Data Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS data is searched against a protein database to identify the bait and co-purifying prey proteins.
Yeast Two-Hybrid (Y2H) Protocol
The following is a generalized protocol for a GAL4-based Y2H screen.
-
Vector Construction: The bait protein's coding sequence is cloned into a "bait" plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD). A cDNA library from a relevant tissue or cell type is cloned into a "prey" plasmid (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).
-
Bait Auto-activation Test: The bait plasmid is transformed into a yeast reporter strain. If the bait protein alone activates the reporter genes, it is considered an "auto-activator" and cannot be used without modification.
-
Library Screening: The bait plasmid and the prey library plasmids are co-transformed into the yeast reporter strain.
-
Selection of Positive Clones: The transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine). Only yeast cells containing interacting bait and prey proteins will grow.
-
Confirmation of Interactions: Colonies that grow on the selective medium are further tested for reporter gene activation, often using a colorimetric assay for β-galactosidase activity.
-
Prey Plasmid Identification: Prey plasmids from confirmed positive yeast colonies are isolated and sequenced to identify the interacting proteins.
-
Verification: The identified prey plasmid is co-transformed with the original bait plasmid into a fresh yeast strain to re-confirm the interaction. A control transformation with an empty bait vector is also performed to ensure specificity.[6]
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the workflows of the this compound and Y2H techniques, as well as the logic of their cross-validation.
Caption: Workflow for Dual-Tag Membrane Eukaryotic (this compound) protein interaction analysis.
Caption: Workflow of the Yeast Two-Hybrid (Y2H) system for detecting binary protein interactions.
Caption: Logical relationship for cross-validation of this compound and Y2H results.
Conclusion
Both this compound and Y2H are invaluable techniques in the field of protein-protein interaction research. They possess distinct strengths and weaknesses, making them highly complementary. This compound provides high-confidence identification of protein complexes in a near-native eukaryotic environment, which is particularly advantageous for membrane proteins. Y2H, in contrast, is a high-throughput method for discovering novel, direct binary interactions. By employing both methods to cross-validate findings, researchers can build a more comprehensive and reliable map of protein interaction networks, ultimately accelerating our understanding of cellular processes and the development of new therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Detection of protein-protein interactions using tandem affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Two-Hybrid (Y2H) vs. AP-MS in Protein Interaction Studies [omicsempower.com]
- 5. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering protein complexes and protein interaction networks by tandem affinity purification and mass spectrometry: analytical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: The Advantages of Cleavable DTME Over Non-Cleavable Crosslinkers
For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions and targeted therapeutics, the choice of chemical crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the cleavable crosslinker Dithiobis(maleimidoethane) (DTME) and its non-cleavable counterparts, supported by experimental data and detailed protocols to inform your selection process.
At the forefront of chemical biology, crosslinkers serve as molecular rulers, covalently connecting interacting proteins to stabilize and capture these transient events for analysis. While both cleavable and non-cleavable crosslinkers achieve this primary goal, the ability to reverse the crosslink offers a distinct set of advantages, particularly in the realms of mass spectrometry-based proteomics and the design of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).
This compound, a homobifunctional crosslinker, features two maleimide (B117702) groups reactive towards sulfhydryl (-SH) groups found in cysteine residues, connected by a spacer arm containing a disulfide bond.[1] This disulfide bond is the key to this compound's utility; it can be readily cleaved under mild reducing conditions, a feature absent in non-cleavable crosslinkers such as Disuccinimidyl suberate (B1241622) (DSS). This fundamental difference underpins the significant advantages of using this compound in a variety of research and development applications.
Performance Comparison: this compound vs. Non-Cleavable Crosslinkers
The primary advantage of a cleavable crosslinker like this compound becomes evident during the analysis of crosslinked proteins, especially when employing mass spectrometry (MS). The ability to cleave the crosslinker simplifies the resulting peptide mixture and facilitates the identification of crosslinked peptides.
| Performance Metric | Cleavable this compound | Non-Cleavable Crosslinkers (e.g., DSS) | Rationale |
| Identification of Crosslinked Peptides in MS | Enhanced | Challenging | Cleavage of this compound breaks the crosslinked peptide pair into two individual peptides, which are more readily identified by standard proteomics software.[2] Non-cleavable crosslinkers produce complex spectra from two linked peptides, complicating data analysis.[3] |
| Reduction of False Positives in MS Data | High | Moderate to High | The characteristic cleavage of MS-cleavable linkers, including disulfide-containing ones, generates signature ion patterns that significantly reduce the rate of false-positive identifications.[4][5] |
| Enrichment of Crosslinked Peptides | Facilitated | More Complex | The cleavage of the disulfide bond in this compound can be exploited in enrichment strategies. For instance, after an initial enrichment of all crosslinked species, the sample can be treated with a reducing agent, and the now-linearized peptides can be specifically captured or identified. |
| "Bystander Effect" in Antibody-Drug Conjugates (ADCs) | Enabled | Limited | The release of the cytotoxic payload from an ADC in the tumor microenvironment can kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. Cleavable linkers like those containing disulfide bonds are designed to release the drug under specific conditions found in tumor cells, thus enabling this effect.[6][7] |
| Payload Release Mechanism in ADCs | Controlled Release | Antibody Degradation | This compound and other disulfide-containing linkers release their payload in the reducing environment of the cell.[8] Non-cleavable linkers require the complete degradation of the antibody in the lysosome to release the drug.[9] |
Experimental Protocols
To provide a practical understanding of the application of these crosslinkers, detailed experimental protocols for both a cleavable (this compound) and a non-cleavable (DSS) crosslinker are outlined below.
Protocol for Protein Crosslinking with this compound (Cleavable)
This protocol is a general guideline for in-cell crosslinking using this compound.[10]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Lysis buffer
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
Procedure:
-
Cell Preparation: Wash cultured cells twice with PBS at room temperature to remove any residual media.
-
Crosslinker Preparation: Immediately before use, prepare a 20 mM stock solution of this compound in DMSO.
-
Crosslinking Reaction: Dilute the this compound stock solution to the desired final working concentration (e.g., 0.5 mM) in PBS. Incubate the cells with the this compound solution for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Sample Preparation for Analysis: Proceed with immunoprecipitation or other enrichment strategies.
-
Cleavage of Crosslinks (Optional but recommended for MS analysis): Before analysis by SDS-PAGE or mass spectrometry, the crosslinks can be cleaved by incubating the sample with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.
Protocol for Protein Crosslinking with DSS (Non-Cleavable)
This protocol provides a general procedure for protein crosslinking using DSS.[11][12]
Materials:
-
Purified protein sample
-
Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7-9)
-
DSS crosslinker
-
Dry, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Prepare the purified protein in an amine-free buffer at a suitable concentration (e.g., 0.1-2 mg/mL).
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of, for example, 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (a molar excess of 20:1 to 150:1 of DSS to protein is common). Incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add a quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.
Visualizing the Advantages of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows where the cleavability of this compound provides a significant advantage.
References
- 1. This compound Crosslinker - this compound - ProteoChem [proteochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- 12. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to DTME and Other Maleimide-Based Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selective and stable linkage of biomolecules is paramount. Maleimide-based crosslinkers have long been a cornerstone for their high reactivity and specificity towards sulfhydryl groups found in cysteine residues. This guide provides an objective comparison of dithiobis(maleimidoethane) (DTME), a cleavable homobifunctional crosslinker, with other prominent maleimide-based alternatives. We will delve into their performance characteristics, supported by experimental data, to empower you in selecting the optimal reagent for your research and development endeavors.
Introduction to Maleimide-Based Crosslinkers
Maleimide (B117702) crosslinkers are reagents containing one or more maleimide groups that readily react with free sulfhydryl groups (thiols) via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] Maleimide-based crosslinkers are broadly categorized into homobifunctional and heterobifunctional reagents. Homobifunctional crosslinkers, such as this compound and bismaleimidohexane (BMH), possess two identical reactive groups, making them ideal for intramolecular crosslinking or linking two sulfhydryl-containing molecules.[2] Heterobifunctional crosslinkers, like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), contain two different reactive groups, enabling the conjugation of molecules with different functional groups, for instance, an amine-containing protein to a sulfhydryl-containing peptide.[3]
A critical consideration in the use of traditional maleimide crosslinkers is the stability of the resulting thiosuccinimide linkage. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. To address this, "next-generation maleimides" (NGMs) have been developed to enhance the stability of the linkage, often by promoting the hydrolysis of the succinimide (B58015) ring post-conjugation.[4][5]
In-Depth Look at this compound (dithiobis(maleimidoethane))
This compound is a homobifunctional crosslinker with two maleimide groups connected by a disulfide bond-containing spacer arm. This central disulfide bond is its defining feature, rendering the crosslink cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][6]
Key Characteristics of this compound:
-
Functionality: Homobifunctional (maleimide-maleimide)[1]
-
Specificity: Reacts with sulfhydryl groups (-SH) at pH 6.5-7.5[1]
-
Cleavability: The disulfide bond in the spacer arm can be cleaved by reducing agents.[1]
-
Spacer Arm Length: 13.3 Å[4]
-
Water Solubility: Insoluble in water; requires dissolution in an organic solvent like DMSO or DMF.[4]
The cleavable nature of this compound makes it a valuable tool for applications where the recovery of the conjugated molecules is desired, such as in the study of protein-protein interactions or for affinity purification/mass spectrometry workflows.
Comparison with Other Maleimide-Based Crosslinkers
This section compares the performance of this compound with other commonly used maleimide-based crosslinkers.
Homobifunctional Maleimide Crosslinkers: this compound vs. BMH
Bismaleimidohexane (BMH) is another homobifunctional maleimide crosslinker, but it features a non-cleavable hydrocarbon spacer arm.[7]
| Feature | This compound (dithiobis(maleimidoethane)) | BMH (bismaleimidohexane) |
| Reactive Groups | Maleimide (x2) | Maleimide (x2) |
| Target Groups | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Cleavability | Yes (Disulfide bond, reducible)[1] | No[7] |
| Spacer Arm Length | 13.3 Å[4] | 13.0 Å[8] |
| Water Solubility | Insoluble[4] | Insoluble[7][8] |
| Key Advantage | Reversible crosslinking | Forms a stable, permanent link |
Heterobifunctional Maleimide Crosslinkers: A Broader Perspective
While this compound is homobifunctional, it is often used in research contexts alongside heterobifunctional crosslinkers. SMCC and its water-soluble analog, Sulfo-SMCC, are widely used for conjugating amine-containing molecules to sulfhydryl-containing molecules.[3][9]
| Feature | This compound | SMCC | Sulfo-SMCC | Next-Generation Maleimides (NGMs) |
| Functionality | Homobifunctional (Maleimide-Maleimide) | Heterobifunctional (NHS ester-Maleimide) | Heterobifunctional (Sulfo-NHS ester-Maleimide) | Varies (often heterobifunctional) |
| Cleavability | Yes (Disulfide bond)[1] | No | No | Typically No |
| Water Solubility | Insoluble[4] | Insoluble[3] | Soluble[9] | Varies |
| Thioether Bond Stability | Standard (susceptible to retro-Michael) | Standard (susceptible to retro-Michael) | Standard (susceptible to retro-Michael) | Enhanced (resistant to retro-Michael)[4][5] |
N-Aryl Maleimides vs. N-Alkyl Maleimides: A key development in enhancing the stability of the maleimide-thiol linkage is the use of N-aryl maleimides. These have been shown to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[10] Furthermore, the resulting thiosuccinimide ring of N-aryl maleimide conjugates undergoes hydrolysis at a significantly faster rate, which stabilizes the linkage and prevents the undesirable retro-Michael reaction.[10]
Experimental Data Summary
While direct head-to-head quantitative comparisons of this compound with other maleimide crosslinkers are limited in the literature, the following table summarizes typical performance characteristics based on available data.
| Parameter | This compound | BMH | SMCC | Sulfo-SMCC | N-Aryl Maleimides |
| Reaction pH | 6.5-7.5[1] | 6.5-7.5[2] | 6.5-7.5 (Maleimide) 7.0-9.0 (NHS Ester)[11] | 6.5-7.5 (Maleimide) 7.0-9.0 (Sulfo-NHS Ester)[9] | ~7.4[10] |
| Typical Reaction Time | 30 min - 2 hours[12] | 30 min - 2 hours[13] | 30 min - 2 hours | 30 min - 2 hours | < 1 hour[14] |
| Cleavage Condition | 10-100 mM DTT or TCEP[1] | N/A | N/A | N/A | N/A |
| Conjugate Stability | Reversible | Stable thioether | Thioether (prone to retro-Michael) | Thioether (prone to retro-Michael) | Stabilized thioether (hydrolyzed ring)[10] |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using this compound. Optimal conditions may vary depending on the specific proteins.
Materials:
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing protein(s)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-sulfhydryl buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional, for reducing disulfide bonds): TCEP or DTT
-
Quenching solution (optional): e.g., cysteine or β-mercaptoethanol
-
Desalting columns for buffer exchange/purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups. This can be achieved by incubating the protein with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Crosslinking Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution (typically 1-10 mg/mL in Conjugation Buffer). The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as cysteine to a final concentration of 10-50 mM.
-
Purification: Remove excess, non-reacted crosslinker and byproducts by dialysis or using a desalting column.
-
Analysis: The crosslinking efficiency can be analyzed by SDS-PAGE, where the formation of higher molecular weight species indicates successful crosslinking.[15][16]
Protocol for Cleavage of this compound Crosslinks
Materials:
-
This compound-crosslinked protein
-
Reducing agent: DTT or TCEP
-
Buffer: e.g., PBS, pH 7.0-8.0
Procedure:
-
Prepare Reducing Solution: Prepare a solution of DTT or TCEP in the desired buffer at a concentration of 20-100 mM.
-
Cleavage Reaction: Add the reducing solution to the this compound-crosslinked protein sample.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C.
-
Analysis: The cleavage of the crosslink can be confirmed by SDS-PAGE under reducing conditions, where the higher molecular weight crosslinked species will disappear, and the original protein bands will reappear.
Visualizing the Chemistry and Workflows
Chemical Reaction of this compound
Caption: Reaction of this compound with two sulfhydryl-containing proteins and subsequent cleavage.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the efficiency of this compound and BMH crosslinkers.
Decision Tree for Crosslinker Selection
Caption: Decision guide for selecting a suitable maleimide-based crosslinker.
Conclusion
The choice of a maleimide-based crosslinker is a critical decision in the design of bioconjugation strategies. This compound offers the distinct advantage of cleavability, making it an invaluable tool for applications requiring the reversible linkage of sulfhydryl-containing molecules. In contrast, non-cleavable crosslinkers like BMH and SMCC provide stable, permanent linkages. For applications demanding high in vivo stability, next-generation maleimides that mitigate the effects of the retro-Michael reaction present a superior option. By carefully considering the specific requirements of your experiment, including the need for cleavability, water solubility, and the desired stability of the final conjugate, researchers can select the most appropriate maleimide-based crosslinker to achieve their scientific goals.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Molecules: Reactivity Profiling Guides Faster Movement on a Cysteine Track - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Crosslinker - this compound - ProteoChem [proteochem.com]
- 5. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 7. Thermo Scientific™ BMH (bismaleimidohexane) | Fisher Scientific [fishersci.ca]
- 8. Thermo Scientific BMH (bismaleimidohexane) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 9. Electrostatic influence of local cysteine environments on disulfide exchange kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The influence of disulfide bonds on the mechanical stability of proteins is context dependent [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DTME (Dithiobis(maleimidoethane))
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DTME (dithiobis(maleimidoethane)), a common sulfhydryl-to-sulfhydryl crosslinker. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, a homobifunctional maleimide (B117702) crosslinker, is utilized in bioconjugation, drug delivery systems, and polymer chemistry.[1] Due to its chemical properties and hazard classifications, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Key Properties of this compound
A summary of the key chemical and safety properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Weight | 312.36 g/mol [2] |
| Form | Powder[3] |
| Solubility | Soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide)[2][3] |
| Reactive Groups | Maleimide (at both ends)[3][4] |
| Reactive Towards | Sulfhydryl groups (-SH)[3][4] |
| Cleavability | The disulfide bond in the spacer arm is cleavable by reducing agents such as DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).[3] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3] |
Immediate Safety and Disposal Procedures
The following workflow outlines the immediate steps for the safe handling and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocol: Quenching of Reactive Maleimide Groups in this compound Waste
While not a substitute for proper disposal through your institution's Environmental Health and Safety (EHS) department, quenching the reactivity of maleimide groups in liquid waste is a recommended laboratory practice to enhance safety.[3] This procedure converts the reactive maleimide to a more stable thioether.
Objective: To neutralize the reactive maleimide functional groups in liquid this compound waste prior to final disposal.
Materials:
-
Liquid waste containing this compound (e.g., unused stock solutions, reaction buffers).
-
A suitable thiol-containing compound, such as 2-mercaptoethanol (B42355) or glutathione.
-
A designated hazardous waste container (leak-proof, chemical-resistant, and clearly labeled).
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: All steps should be performed in a certified chemical fume hood. Ensure your designated hazardous waste container is properly labeled with "Hazardous Waste," the chemical name "this compound waste," and any other information required by your institution.
-
Addition of Thiol: To the liquid this compound waste container, add a small molar excess of a thiol-containing compound (e.g., 2-mercaptoethanol or glutathione).[3]
-
Reaction: Gently swirl the container to mix the contents. Allow the solution to stand for a minimum of two hours at room temperature to ensure the quenching reaction is complete.[3]
-
Final Labeling: After the reaction, ensure the waste container is securely sealed. If not already done, update the label to indicate that the waste has been treated to quench the maleimide reactivity.
-
Storage and Disposal: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS department.[3] Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
Disposal of Solid and Contaminated Waste:
-
Solid this compound Waste: Unused or expired solid this compound should be placed in its original container or a clearly labeled, sealed, and chemical-resistant container.[3]
-
Contaminated Consumables: Items such as pipette tips, tubes, gloves, and absorbent paper contaminated with this compound should be collected in a designated, sealed plastic bag or container. This container must be labeled as "Hazardous Chemical Waste" and specify "this compound contaminated debris."[3]
Final Disposal Pathway:
All forms of this compound waste, including quenched liquid waste, solid waste, and contaminated materials, must be disposed of through your institution's designated hazardous waste management program.[5][6] Do not under any circumstances dispose of this compound waste down the drain or in the regular trash.[6] Contact your EHS department to schedule a pickup and for any specific institutional requirements.
References
- 1. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 6. reed.edu [reed.edu]
Essential Safety and Handling of DTME (dithiobismaleimidoethane)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols and logistical information for the handling and disposal of DTME (dithiobismaleimidoethane), a sulfhydryl-reactive crosslinker. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Classification
This compound is a chemical reagent that requires careful handling. Based on available safety data, it is classified with the following hazards:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended. |
Operational Plan: Handling and Storage
Storage:
-
Upon receipt, store this compound desiccated at 2-8°C.
-
The vial is sensitive to moisture and is packaged in a resealable bag with a desiccant.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Handling:
-
Preparation: this compound is not readily soluble in water and should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Weighing: Weigh the required amount of this compound in a chemical fume hood.
-
Dissolving: Add the appropriate volume of DMSO or DMF to the vial to create a stock solution. Make fresh solutions as storage of stock solutions is not recommended.
-
Reaction: The this compound solution can then be added to the aqueous reaction buffer.
-
Incubation: The crosslinking reaction can be carried out at room temperature or 4°C.
-
Cleavage: The disulfide bond in the this compound spacer arm can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "dithiobismaleimidoethane".
-
Storage: Store the waste container in a designated secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Safety and Emergency Workflow
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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